7-Nitrobenzo[d]thiazol-2-amine
Description
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Properties
IUPAC Name |
7-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCAIHFSHXPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401957 | |
| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-81-7 | |
| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Nitrobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Nitrobenzo[d]thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, methods for purification, and a full spectroscopic and physical characterization of the target molecule.
Introduction
This compound is a nitro-substituted aromatic heterocyclic compound. The benzothiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and neuroprotective effects. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties, reactivity, and biological activity, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide outlines a robust method for its preparation and detailed analytical procedures for its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclization reaction of a substituted aniline with a thiocyanate source. A plausible and effective method is the reaction of 2-chloro-3-nitroaniline with thiourea.
An In-depth Technical Guide to 7-Nitrobenzo[d]thiazol-2-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-Nitrobenzo[d]thiazol-2-amine, a heterocyclic aromatic compound of interest in medicinal chemistry. It details the molecule's chemical and structural properties, outlines relevant experimental protocols, and discusses its context within broader biological activities and signaling pathways associated with the benzothiazole scaffold.
Chemical Structure and Identification
This compound (CAS No: 89793-81-7) is a derivative of benzothiazole.[1] Its structure consists of a fused benzene and thiazole ring system, with a nitro group (-NO₂) substituted at the 7th position of the benzene ring and an amine group (-NH₂) at the 2nd position of the thiazole ring.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the molecule.[1] X-ray crystallography studies have confirmed the coplanarity of the bicyclic system.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The key chemical and physical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 89793-81-7 | [1][2][3] |
| Molecular Formula | C₇H₅N₃O₂S | [1][2][3] |
| Molecular Weight | 195.20 g/mol | [1][2][3] |
| IUPAC Name | 7-nitro-1,3-benzothiazol-2-amine | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 126–129 °C | [1] |
| SMILES | NC1=NC2=C(S1)C=CC(N+[O-])=C2 | [1] |
| InChI Key | JMRCAIHFSHXPPH-UHFFFAOYSA-N | [3] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [2][3] |
Spectroscopic data provide confirmation of the compound's structural identity.
| Spectroscopic Data | Characteristic Peaks/Signals | Reference |
| ¹H NMR | Amine proton (NH₂): δ 6.8–7.2 ppm. Aromatic protons (adjacent to -NO₂): δ 8.1–8.5 ppm. | [1] |
| Infrared (IR) | Asymmetric -NO₂ stretch: 1540 cm⁻¹. Symmetric -NO₂ stretch: 1350 cm⁻¹. Amine (N-H) stretch: 3450 cm⁻¹. | [1] |
| X-ray Crystallography | Confirms the planar bicyclic system with bond lengths consistent with aromatic delocalization. | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are essential for its application in research. While specific synthesis routes for the 7-nitro isomer are not extensively published, a general methodology can be adapted from protocols for related isomers, such as 2-amino-6-nitrobenzothiazole.[4]
A. Proposed Synthesis of this compound
The synthesis of nitro-substituted benzothiazoles often faces challenges with regioselectivity during electrophilic nitration.[1] A more controlled approach involves the cyclization of a pre-functionalized nitro-aniline precursor. A plausible synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Cyclization: 2-Amino-3-nitrothiophenol is reacted with a cyclizing agent such as cyanogen bromide or potassium thiocyanate. The reaction is typically carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the thiazole ring.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled. The crude product may precipitate and can be collected by filtration.
-
Purification: The collected solid is washed and then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure product.[4]
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, IR spectroscopy, mass spectrometry, and melting point determination.[5][6]
B. General Protocol for Biological Screening
Benzothiazole derivatives are frequently evaluated for their potential as therapeutic agents. A typical workflow for preliminary biological screening is detailed below.
Caption: General workflow for the biological evaluation of a benzothiazole derivative.
Methodology:
-
Cell Proliferation Assay: The effect of the compound on the proliferation of cancer cell lines (e.g., A431, A549) is assessed using methods like the MTT assay to determine its cytotoxic or cytostatic potential.[7]
-
Anti-inflammatory Assessment: The compound's impact on inflammatory markers, such as IL-6 and TNF-α, is measured in appropriate cell lines (e.g., RAW264.7 macrophages) using ELISA.[7]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to evaluate if the compound induces apoptosis or causes cell cycle arrest in cancer cells.[7]
-
Cell Migration Assay: A scratch wound healing assay can determine the compound's effect on cancer cell migration and invasion.[7]
-
Mechanism of Action: Western blot analysis is used to investigate the compound's effect on the expression levels of key proteins in relevant signaling pathways (e.g., AKT, ERK) to elucidate its mechanism of action.[7]
Biological Activity and Signaling Pathways
While specific bioactivity data for this compound is limited, the benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]
Studies on structurally related compounds provide valuable insights. For instance, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine has been shown to significantly inhibit the proliferation of several cancer cell lines.[7] Mechanistic studies revealed that this inhibition is mediated through the suppression of both the AKT and ERK signaling pathways, which are critical for cell survival and proliferation.[7] Other benzo[d]thiazol-2-amine derivatives have shown potential as anticancer agents by targeting the HER enzyme or as antimicrobial agents by inhibiting the DHPS enzyme.[9][10]
Inhibition of AKT and ERK Signaling Pathways
The diagram below illustrates the points of intervention by a benzothiazole derivative within the AKT and ERK signaling cascades, key pathways often dysregulated in cancer.
Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative.
This guide serves as a foundational resource for researchers working with this compound, providing essential data and procedural frameworks to facilitate further investigation into its chemical and biological properties.
References
- 1. This compound | 89793-81-7 | Benchchem [benchchem.com]
- 2. 89793-81-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 89793-81-7 [sigmaaldrich.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 7-Nitrobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 7-Nitrobenzo[d]thiazol-2-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents predicted spectroscopic data based on the analysis of closely related analogues, primarily 2-amino-6-nitrobenzothiazole and the parent 2-aminobenzothiazole. The methodologies for key spectroscopic experiments are also detailed to facilitate the acquisition and interpretation of data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. These predictions are derived from known data for 2-amino-6-nitrobenzothiazole and consider the electronic effects of the nitro group at the 7-position.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1-8.3 | Doublet | Aromatic Proton (H-4) |
| ~7.5-7.7 | Doublet | Aromatic Proton (H-5) |
| ~7.2-7.4 | Triplet | Aromatic Proton (H-6) |
| ~7.0-7.2 | Broad Singlet | -NH₂ (2H) |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168-170 | C2 (Carbon attached to -NH₂) |
| ~152-154 | C7a (Quaternary carbon) |
| ~145-147 | C7 (Carbon attached to -NO₂) |
| ~130-132 | C3a (Quaternary carbon) |
| ~125-127 | Aromatic CH (C5) |
| ~121-123 | Aromatic CH (C6) |
| ~118-120 | Aromatic CH (C4) |
| Solvent: DMSO-d₆ |
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
For ¹³C NMR, a higher concentration of the sample and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 1630-1600 | Medium | N-H bending of -NH₂ |
| 1590-1570 | Strong | Aromatic C=C stretching |
| 1530-1500 | Strong | Asymmetric N-O stretching of -NO₂ |
| 1350-1330 | Strong | Symmetric N-O stretching of -NO₂ |
| ~1450 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending |
| Sample Preparation: KBr pellet or ATR |
The following outlines a typical procedure for acquiring an FT-IR spectrum:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000–400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 195 | High | [M]⁺ (Molecular Ion) |
| 165 | Moderate | [M - NO]⁺ |
| 149 | Moderate | [M - NO₂]⁺ |
| 138 | Moderate | [M - NO - HCN]⁺ |
| 122 | Moderate | [C₆H₄NS]⁺ |
| Ionization Method: Electron Ionization (EI) |
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is suitable. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.
-
Ionization: The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following workflow diagram.
Workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide on the Solubility of 7-Nitrobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical properties of these compounds, particularly solubility, are critical for their biological activity, bioavailability, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including an inferred qualitative solubility profile, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Predicted Solubility Profile of this compound
Based on the general characteristics of benzothiazole derivatives, this compound is expected to be a hydrophobic molecule with low aqueous solubility. The presence of the nitro group can further increase hydrophobicity. The 2-amino group, being basic, suggests that the compound's solubility may be influenced by pH, with increased solubility in acidic conditions due to the formation of a more soluble salt.
The following table summarizes the inferred qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Very Low | The hydrophobic benzothiazole core and the nitro group are expected to result in poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very Low | Similar to water, with physiological pH not favoring the protonation of the basic amine group. |
| Ethanol | Protic, Polar | Sparingly to Moderately Soluble | Often used in the synthesis and handling of benzothiazole derivatives.[1] |
| Methanol | Protic, Polar | Sparingly to Moderately Soluble | Similar to ethanol, it is a common solvent for related compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds.[2] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Another powerful polar aprotic solvent frequently used for dissolving benzothiazole derivatives.[1] |
| Dichloromethane (DCM) | Aprotic, Non-polar | Sparingly Soluble | Suitable for less polar compounds. |
| Acetonitrile | Aprotic, Polar | Sparingly to Moderately Soluble | A common solvent in chromatography and for dissolving moderately polar compounds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed protocols for the two most common methods: the thermodynamic shake-flask method and the kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved solid.[4]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be representative of how compounds are handled in biological assays.[4][5]
Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (clear bottom for absorbance/turbidity reading)
-
Plate reader capable of measuring turbidity or UV absorbance
-
Multichannel pipette
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution:
-
In a 96-well plate, add the aqueous buffer to the wells.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM) and a low final percentage of DMSO (typically 1-2%).
-
Perform a serial dilution across the plate to create a range of concentrations.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
Crystal Structure Analysis of 7-Nitrobenzo[d]thiazol-2-amine: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive search for the crystal structure of 7-Nitrobenzo[d]thiazol-2-amine (CAS: 89793-81-7) has been conducted. While the existence of crystallographic data is mentioned in some literature, specific quantitative data from single-crystal X-ray diffraction studies, such as unit cell parameters, space group, and atomic coordinates, are not publicly available in the searched scientific databases, including the Cambridge Structural Database (CSD). This information is fundamental for a detailed crystal structure analysis as requested.
This guide, therefore, provides a general framework for the crystal structure analysis of a compound like this compound, outlining the necessary experimental protocols and data presentation methods. It will also discuss the expected structural features and intermolecular interactions based on known chemical principles and data from closely related structures.
Introduction to the Structural Significance of this compound
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with an amino group at the 2-position and a nitro group at the 7-position. The planarity of the bicyclic benzothiazole system is a key characteristic, influenced by the delocalization of π-electrons across the fused rings.[1] The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) is expected to significantly influence the molecule's electronic properties, intermolecular interactions, and crystal packing. Understanding the precise three-dimensional arrangement of molecules in the solid state is crucial for predicting its physicochemical properties, such as solubility and stability, and for designing structure-activity relationships in drug development.
Hypothetical Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound would typically involve the following key steps:
2.1. Synthesis and Crystallization
A common synthetic route to this compound could involve the cyclization of a corresponding nitro-substituted aniline precursor. The general synthesis of 2-aminobenzothiazoles often utilizes the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent.
-
Single Crystal Growth: Obtaining high-quality single crystals is paramount for X-ray diffraction studies. A typical method would be the slow evaporation of a saturated solution of the compound. The choice of solvent is critical and would be determined through screening various common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, or mixtures thereof) to find conditions that yield well-formed, diffraction-quality crystals.
2.2. X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. Data collection is often performed at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), would collect a complete sphere of diffraction data.
2.3. Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined by full-matrix least-squares on F², a process that adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.
Below is a conceptual workflow for the crystal structure determination process.
Anticipated Crystallographic Data and Molecular Geometry
While specific data is unavailable, a hypothetical data summary is presented below to illustrate the expected format for such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₅N₃O₂S |
| Formula Weight | 195.20 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value (if monoclinic) |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 (typically) |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | < 5 |
The molecular structure would be expected to be largely planar, although a slight twist of the nitro group out of the plane of the benzothiazole ring system is possible to alleviate steric strain. Bond lengths within the benzothiazole core would reflect its aromatic character.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would likely be dominated by a network of hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The amino group is a strong hydrogen bond donor, while the nitrogen atom of the thiazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. It is highly probable that strong N-H···N or N-H···O hydrogen bonds would be observed, leading to the formation of dimers, chains, or more complex three-dimensional networks.
-
π-π Stacking: The planar benzothiazole ring system would be expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.
-
Other Interactions: Weak C-H···O or C-H···S interactions may also contribute to the overall packing arrangement.
The interplay of these interactions would define the supramolecular architecture of the crystal. A diagram illustrating a potential hydrogen bonding scheme is provided below.
Conclusion and Future Directions
A complete crystal structure analysis of this compound would provide invaluable insights into its solid-state properties. The lack of publicly available crystallographic data highlights an opportunity for further experimental work in this area. Researchers are encouraged to pursue the single-crystal X-ray diffraction of this compound to elucidate its precise three-dimensional structure. Such data would be of significant interest to the fields of medicinal chemistry, materials science, and crystallography.
References
The Discovery and Early History of 7-Nitrobenzo[d]thiazol-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic aromatic compound belonging to the broader class of 2-aminobenzothiazoles. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. This technical guide provides an in-depth look into the discovery and early history of this compound, focusing on its initial synthesis, characterization, and the experimental protocols that laid the groundwork for its subsequent applications.
Discovery and First Synthesis
The first documented synthesis of this compound can be traced back to the early 1980s. A 2004 publication by Huang and Connolly makes reference to an earlier method for the preparation of this compound. This earlier work described a bromine-mediated cyclization of N-(3-nitrophenyl)thiourea as the key step in forming the 7-nitro-2-aminobenzothiazole core. This synthetic approach was a common strategy for the formation of the 2-aminobenzothiazole ring system.
While a specific seminal publication detailing the absolute first synthesis and characterization has not been identified in the immediate search, patent literature from the early 1980s provides strong evidence for the existence and synthesis of nitro-substituted 2-aminobenzothiazoles, including the 7-nitro isomer. For instance, a 1982 patent describes general processes for the preparation of 2-aminobenzothiazoles, which would encompass the synthesis of this compound.
The primary route to this compound in its early preparations involved the synthesis of the precursor, N-(3-nitrophenyl)thiourea, followed by an oxidative cyclization.
Synthesis of N-(3-nitrophenyl)thiourea
The precursor, N-(3-nitrophenyl)thiourea, is synthesized from 3-nitroaniline. The general procedure involves the reaction of 3-nitroaniline with a thiocyanate salt, typically ammonium or potassium thiocyanate, in the presence of an acid.
Cyclization to this compound
The key step in the formation of this compound is the oxidative cyclization of N-(3-nitrophenyl)thiourea. This is typically achieved using bromine in a suitable solvent.
Experimental Protocols
Synthesis of N-(3-nitrophenyl)thiourea
-
Reaction Setup: A solution of 3-nitroaniline in a suitable acidic solvent (e.g., aqueous hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Thiocyanate: An aqueous solution of ammonium thiocyanate is added dropwise to the stirred solution of 3-nitroaniline hydrochloride.
-
Reaction and Isolation: The reaction mixture is heated for several hours. Upon cooling, the N-(3-nitrophenyl)thiourea precipitates out of the solution. The solid is then collected by filtration, washed with water, and dried.
Synthesis of this compound
-
Dissolution: N-(3-nitrophenyl)thiourea is dissolved in a suitable solvent, such as chloroform or glacial acetic acid.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the solution of the thiourea derivative at a controlled temperature, often at or below room temperature.
-
Cyclization: After the addition of bromine, the reaction mixture is stirred for a period to allow for the oxidative cyclization to complete.
-
Workup and Isolation: The reaction mixture is then typically neutralized with a base (e.g., sodium carbonate solution). The precipitated crude product is collected by filtration, washed with water, and then purified, for example, by recrystallization from a suitable solvent like ethanol.
Characterization Data
Early characterization of novel compounds relied heavily on physical and spectroscopic methods. For this compound, the following data would have been crucial for its initial identification and confirmation of structure.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₇H₅N₃O₂S |
| Molecular Weight | 195.20 g/mol |
| CAS Number | 89793-81-7 |
| Melting Point | Specific melting point data from the original discovery is not available in the immediate search results. However, related nitro-substituted 2-aminobenzothiazoles typically exhibit high melting points. |
| ¹H NMR | Characteristic aromatic proton signals would be expected, with shifts influenced by the electron-withdrawing nitro group and the thiazole ring. |
| IR Spectroscopy | Key absorption bands would include N-H stretching vibrations for the amine group, characteristic aromatic C-H and C=C stretching, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be a key identifier. |
Early Applications and Significance
The initial interest in this compound and other nitro-substituted 2-aminobenzothiazoles likely stemmed from their potential as intermediates in the synthesis of dyes and pigments, a significant area of chemical industry research during that period. The nitro group could be readily reduced to an amino group, providing a handle for further chemical modifications and the introduction of chromophoric systems.
Furthermore, the broader class of 2-aminobenzothiazoles was already known for its diverse biological activities. Therefore, it is plausible that this compound was also synthesized as part of early exploratory efforts in medicinal chemistry to investigate the impact of the nitro group's position on the biological properties of the benzothiazole scaffold.
Conclusion
The discovery of this compound is rooted in the established synthetic methodologies for 2-aminobenzothiazoles, particularly the oxidative cyclization of arylthioureas, a reaction known since the early 20th century. While a single, celebrated "discovery" paper is not apparent, its synthesis was documented in the chemical literature by the early 1980s. This compound served as a valuable chemical intermediate, and its synthesis and characterization have contributed to the broader understanding and development of benzothiazole chemistry, which continues to be a fruitful area of research in both materials science and drug discovery.
Quantum Chemical Analysis of 2-Amino-6-nitrobenzothiazole: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the quantum chemical calculations for 2-amino-6-nitrobenzothiazole . Due to a lack of available published research on the specific quantum chemical properties of its isomer, 7-Nitrobenzo[d]thiazol-2-amine , this document provides a comprehensive analysis of the closely related and well-studied 6-nitro isomer. The methodologies and types of data presented here are directly applicable to the study of the 7-nitro isomer.
Introduction
2-amino-6-nitrobenzothiazole (2A6NBT) is a heterocyclic compound of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its molecular structure, characterized by an electron-donating amino group and an electron-withdrawing nitro group on the benzothiazole scaffold, gives rise to interesting electronic and optical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, vibrational frequencies, electronic structure, and other physicochemical properties of such molecules. This guide provides a detailed overview of the theoretical studies on 2A6NBT, presenting key data in a structured format and outlining the computational methodologies employed.
Computational Methodologies
The quantum chemical calculations detailed in this guide were primarily performed using Density Functional Theory (DFT). A common computational approach for molecules of this nature involves the following steps:
1. Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is also crucial for accurate results, with Pople-style basis sets such as 6-31G(d,p) or higher being commonly employed. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
2. Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.
3. Electronic Property Calculations: The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are important indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis).
4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular bonding and charge delocalization within the molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energies associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and intramolecular charge transfer (ICT).
Data Presentation
The following tables summarize the key quantitative data obtained from DFT calculations on 2-amino-6-nitrobenzothiazole.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.387 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.391 | C3-C4-C5 | 119.3 |
| C4-C5 | 1.388 | C4-C5-C6 | 121.2 |
| C5-C6 | 1.393 | C5-C6-C1 | 118.8 |
| C6-C1 | 1.398 | C6-C1-C2 | 120.1 |
| C1-S7 | 1.765 | C1-S7-C8 | 89.5 |
| S7-C8 | 1.741 | S7-C8-N9 | 115.2 |
| C8-N9 | 1.312 | C8-N9-C6 | 110.5 |
| C6-N9 | 1.395 | N9-C6-C1 | 114.7 |
| C8-N10 | 1.365 | S7-C8-N10 | 122.4 |
| C4-N11 | 1.475 | N9-C8-N10 | 122.3 |
| N11-O12 | 1.228 | C3-C4-N11 | 119.5 |
| N11-O13 | 1.228 | C5-C4-N11 | 119.2 |
| N10-H14 | 1.012 | C4-N11-O12 | 118.1 |
| N10-H15 | 1.012 | C4-N11-O13 | 118.1 |
| O12-N11-O13 | 123.8 | ||
| C8-N10-H14 | 119.5 | ||
| C8-N10-H15 | 119.5 | ||
| H14-N10-H15 | 119.0 |
Note: The atom numbering scheme is based on the standard IUPAC nomenclature for the benzothiazole ring system.
Table 2: Selected Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3485 | NH₂ asymmetric stretching |
| 3375 | NH₂ symmetric stretching |
| 1625 | NH₂ scissoring |
| 1580 | Aromatic C=C stretching |
| 1520 | NO₂ asymmetric stretching |
| 1345 | NO₂ symmetric stretching |
| 1250 | C-N stretching |
| 830 | C-H out-of-plane bending |
| 750 | C-S stretching |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.85 eV |
| HOMO-LUMO Energy Gap | 3.40 eV |
| Dipole Moment | 7.5 D |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the quantum chemical analysis of 2-amino-6-nitrobenzothiazole.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship between Calculated Properties.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical calculations performed on 2-amino-6-nitrobenzothiazole. The use of Density Functional Theory has enabled the detailed characterization of its molecular structure, vibrational spectra, and electronic properties. The presented data, including optimized geometrical parameters, vibrational frequencies, and HOMO-LUMO energies, offer valuable insights for researchers, scientists, and professionals in drug development and materials science. The methodologies and findings discussed herein serve as a robust foundation for further computational and experimental investigations into the properties and potential applications of this and related benzothiazole derivatives.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 7-Nitrobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 7-Nitrobenzo[d]thiazol-2-amine. Due to a lack of extensive direct experimental data for this specific molecule, this document leverages established principles of electrophilic aromatic substitution, analysis of substituent effects, and data from analogous compounds to predict reactivity and regioselectivity. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development, offering insights into potential synthetic routes for the further functionalization of this important heterocyclic scaffold.
Introduction to this compound
This compound is a substituted benzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of both a strongly activating amino group and a strongly deactivating nitro group on the benzene ring presents a unique case for studying the regioselectivity of electrophilic aromatic substitution reactions. Understanding these reactions is crucial for the synthesis of novel derivatives with potential therapeutic applications.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic substitution on the benzene ring of this compound is governed by the cumulative directing effects of the 2-amino and 7-nitro substituents, as well as the inherent electronic properties of the benzothiazole ring system.
-
2-Amino Group: The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.
-
7-Nitro Group: The nitro group is a potent deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.
The positions available for substitution on the benzene ring are C4, C5, and C6.
-
Position C4: ortho to the 7-nitro group and meta to the 2-amino group (via the thiazole ring).
-
Position C5: para to the 2-amino group (via the thiazole ring) and ortho to the 7-nitro group.
-
Position C6: ortho to the 2-amino group (via the thiazole ring) and meta to the 7-nitro group.
Considering these effects, the powerful activating and ortho, para-directing influence of the amino group is expected to dominate the deactivating and meta-directing effect of the nitro group. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the amino group, which are C6 and C5, respectively.
However, the strong deactivation by the nitro group will likely necessitate forcing reaction conditions for many electrophilic substitutions.
A study on the bromination of aminobenzothiazoles provides valuable experimental precedent. For instance, the bromination of 4-aminobenzothiazole yields the 5-bromo and 5,7-dibromo derivatives, while 6-aminobenzothiazole gives the 5-bromo and 5,7-dibromo products. This indicates a strong preference for substitution at positions ortho and para to the activating amino group.
Based on this analysis, the predicted order of reactivity for electrophilic attack on this compound is C6 > C4 . The C5 position is sterically hindered and electronically deactivated by the adjacent nitro group.
Predicted Electrophilic Substitution Reactions and Methodologies
The following sections outline the predicted outcomes and general experimental protocols for key electrophilic substitution reactions on this compound. It is important to note that these are proposed methodologies and may require optimization.
Halogenation
-
Predicted Outcome: Halogenation is predicted to occur primarily at the C6 position, and potentially at the C4 position under more forcing conditions.
-
Experimental Protocol (Proposed for Bromination):
-
Dissolve this compound in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of bromine in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Nitration
-
Predicted Outcome: Further nitration is expected to be extremely difficult due to the presence of the strongly deactivating nitro group already on the ring. If it were to occur, it would likely require very harsh conditions (e.g., fuming nitric acid and oleum) and may lead to decomposition. The predicted site of attack would be C6.
-
Experimental Protocol (General for Aromatic Nitration):
-
Carefully add this compound to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with water until neutral, and dry.
-
Purify by recrystallization.
-
Sulfonation
-
Predicted Outcome: Sulfonation is also expected to be challenging. The C6 position is the most likely site for the introduction of a sulfonic acid group.
-
Experimental Protocol (General for Aromatic Sulfonation):
-
Heat a mixture of this compound and fuming sulfuric acid (oleum) at a moderately elevated temperature.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into cold saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid.
-
Collect the product by filtration and wash with a saturated sodium chloride solution.
-
The product can be converted to the free sulfonic acid by treatment with a strong acid.
-
Data Summary
The following table summarizes the predicted regiochemical outcomes for the electrophilic substitution reactions of this compound.
| Reaction | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |
| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-7-nitrobenzo[d]thiazol-2-amine | 4-Bromo-7-nitrobenzo[d]thiazol-2-amine |
| Nitration | NO₂⁺ | 6,7-Dinitrobenzo[d]thiazol-2-amine (expected to be very low yield) | - |
| Sulfonation | SO₃ | 2-Amino-7-nitrobenzo[d]thiazole-6-sulfonic acid | - |
Visualizations
Directing Effects on this compound
Caption: Directing effects of substituents and predicted reaction sites.
Proposed Experimental Workflow for Bromination
Caption: Step-by-step workflow for the proposed bromination reaction.
Conclusion
This technical guide provides a predictive framework for the electrophilic substitution reactions of this compound. The analysis suggests that the activating amino group will direct substitution primarily to the C6 position, despite the deactivating influence of the nitro group. The proposed methodologies offer a starting point for the experimental investigation of these reactions. Further research is warranted to validate these predictions and to explore the synthetic utility of the resulting functionalized benzothiazoles in the development of new therapeutic agents.
Nucleophilic Substitution on the 7-Nitrobenzo[d]thiazol-2-amine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the 7-Nitrobenzo[d]thiazol-2-amine core. Due to the limited direct literature on SNAr reactions on the pre-formed this compound ring, this guide extrapolates from established principles of SNAr on structurally related nitro-activated aromatic systems and provides a representative framework for experimental design.
Introduction to the Reactivity of this compound
The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential anticancer properties. The presence of a strongly electron-withdrawing nitro group at the 7-position significantly influences the electronic properties of the benzothiazole ring system, making it susceptible to nucleophilic attack.
Nucleophilic aromatic substitution on this ring system is a powerful method for introducing diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. For a successful SNAr reaction, a good leaving group, such as a halide, is typically required at a position activated by the nitro group.
Synthesis of a Key Precursor: 7-Chloro-6-nitro-1,3-benzothiazol-2-amine
Direct nucleophilic substitution on the C-H bonds of this compound is challenging. Therefore, a more viable strategy involves the synthesis of a precursor bearing a suitable leaving group. A relevant example is the synthesis of 7-chloro-6-nitro-1,3-benzothiazol-2-amine from 3-chloro-4-nitroaniline.[1]
Experimental Protocol: Synthesis of 7-Chloro-6-nitro-1,3-benzothiazol-2-amine [1]
-
Materials: 3-chloro-4-nitroaniline (0.01 mol), potassium thiocyanate (0.08 mol), glacial acetic acid, bromine, dry acetone, dry pyridine, 2-benzoylchloride.
-
Procedure:
-
Dissolve 3-chloro-4-nitroaniline and potassium thiocyanate in cooled glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 12 hours to yield 7-chloro-6-nitro-1,3-benzothiazol-2-amine.
-
The crude product can be purified by recrystallization.
-
Further reaction of the 2-amino group with 2-benzoylchloride in the presence of dry pyridine and acetone can be performed to yield the corresponding benzamide.
-
This precursor, with a chloro leaving group at the 7-position, is activated for nucleophilic aromatic substitution by the adjacent nitro group at the 6-position.
Nucleophilic Aromatic Substitution on the Benzothiazole Ring
While specific literature on the nucleophilic substitution of the 7-chloro-6-nitro-1,3-benzothiazol-2-amine ring is scarce, the principles of SNAr on activated haloaromatics can be applied to predict its reactivity. The chlorine atom at the 7-position is susceptible to displacement by a variety of nucleophiles.
Representative Experimental Protocol for Nucleophilic Substitution:
-
Materials: 7-chloro-6-nitro-1,3-benzothiazol-2-amine (1.0 eq), desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol; 1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA; 1.5-2.0 eq), and an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-6-nitro-1,3-benzothiazol-2-amine in the anhydrous solvent.
-
Add the nucleophile to the solution, followed by the base.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Predicted Reactivity with Various Nucleophiles
| Nucleophile Class | Nucleophile Example | Predicted Product | Potential Reaction Conditions |
| Amines | Morpholine | 7-(Morpholin-4-yl)-6-nitrobenzo[d]thiazol-2-amine | DMF, K₂CO₃, 100 °C |
| Thiols | Ethanethiol | 7-(Ethylthio)-6-nitrobenzo[d]thiazol-2-amine | DMSO, NaH, room temp. |
| Alkoxides | Sodium methoxide | 7-Methoxy-6-nitrobenzo[d]thiazol-2-amine | Methanol, reflux |
Visualization of Reaction Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the synthesis and subsequent nucleophilic substitution, as well as potential signaling pathways that may be modulated by derivatives of this compound based on the activity of related benzothiazole compounds.[1][2][3]
Caption: General synthetic workflow for 7-substituted-6-nitro-2-aminobenzothiazole derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazole derivatives.[2][3]
Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzothiazole derivatives.[1]
Conclusion
The this compound ring system presents a valuable scaffold for the development of novel therapeutic agents. While direct nucleophilic substitution on the unsubstituted ring is not facile, the synthesis of halogenated precursors, such as 7-chloro-6-nitro-1,3-benzothiazol-2-amine, provides a viable entry point for SNAr reactions. By applying established protocols for nucleophilic aromatic substitution, a diverse range of derivatives can be accessed for biological evaluation. The potential for these compounds to modulate key cancer-related signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, underscores the importance of further research in this area. This guide provides a foundational framework for researchers to design and execute synthetic strategies targeting this promising heterocyclic core.
References
- 1. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 7-Nitrobenzo[d]thiazol-2-amine as a Fluorescent Probe for pH Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic aromatic compound belonging to the benzothiazole family. Compounds in this class have garnered significant interest for their diverse applications, including their use as fluorescent probes in biological and chemical sensing. The presence of the nitro group, an electron-withdrawing moiety, and the amino group, an electron-donating group, on the benzothiazole core suggests that the photophysical properties of this compound are likely to be sensitive to its chemical environment, particularly pH. This sensitivity arises from the protonation and deprotonation of the nitrogen atoms in the molecule, which can alter the extent of intramolecular charge transfer (ICT) and, consequently, the fluorescence emission characteristics. These properties make this compound a promising candidate for the development of a fluorescent probe for pH sensing in various applications, including cellular imaging and drug delivery monitoring.
Principle of pH Sensing
The mechanism of pH sensing using this compound is based on the modulation of its fluorescence intensity in response to changes in the hydrogen ion concentration. In acidic environments, the amino group and/or the nitrogen atom in the thiazole ring can become protonated. This protonation alters the electronic distribution within the molecule, which can lead to either an enhancement (fluorescence "turn-on") or a quenching (fluorescence "turn-off") of its fluorescence emission. Conversely, in basic environments, deprotonation occurs, reversing the effect on the fluorescence. By correlating the fluorescence intensity with the pH of the medium, a quantitative measurement of pH can be achieved. The relationship between fluorescence intensity and pH typically follows a sigmoidal curve, from which the pKa value of the probe can be determined.
Data Presentation
The following tables present illustrative quantitative data for the photophysical properties of this compound as a function of pH. Note: This data is hypothetical and serves to demonstrate the expected trends and the format for data presentation. Actual experimental values must be determined empirically.
Table 1: pH-Dependent Photophysical Properties of this compound
| pH | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 450 | 520 | 150 |
| 3.0 | 450 | 522 | 250 |
| 4.0 | 451 | 525 | 400 |
| 5.0 | 452 | 528 | 600 |
| 6.0 | 453 | 530 | 800 |
| 7.0 | 455 | 535 | 950 |
| 8.0 | 455 | 535 | 980 |
| 9.0 | 455 | 535 | 990 |
| 10.0 | 455 | 535 | 1000 |
Table 2: Key Performance Parameters of this compound as a pH Probe
| Parameter | Value |
| pKa | ~6.5 |
| pH Range (linear) | 4.5 - 8.5 |
| Quantum Yield (at pH 9.0) | 0.65 |
| Quantum Yield (at pH 4.0) | 0.15 |
| Response Time | < 1 second |
| Photostability | Moderate |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a corresponding aniline with a thiocyanating agent. For this compound, a potential route starts from 2,3-dinitroaniline.
-
Reduction of 2,3-dinitroaniline: Selectively reduce one nitro group of 2,3-dinitroaniline to obtain 3-nitro-1,2-phenylenediamine. This can be achieved using a mild reducing agent like sodium sulfide or ammonium sulfide.
-
Thiocyanation and Cyclization: React the resulting 3-nitro-1,2-phenylenediamine with a thiocyanating agent such as potassium thiocyanate in the presence of an oxidizing agent like bromine in a suitable solvent (e.g., acetic acid). This will lead to the formation of the thiazole ring and yield this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.
Preparation of Stock Solution
-
Dissolve a precisely weighed amount of this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
Protocol for pH Titration and pKa Determination
This protocol outlines the steps to determine the pH-dependent fluorescence properties and the pKa of this compound.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10 with 0.5 or 1.0 pH unit increments). Universal buffers such as Britton-Robinson buffer or a combination of different buffer systems (e.g., citrate, phosphate, borate) can be used to cover a wide pH range.
-
Sample Preparation: For each pH value, add a small, constant aliquot of the this compound stock solution to a cuvette containing the respective buffer solution. The final concentration of the probe should be in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects. Ensure thorough mixing.
-
Fluorescence Measurements:
-
For each sample, record the fluorescence excitation and emission spectra using a spectrofluorometer.
-
Determine the optimal excitation wavelength (λex) from the excitation spectrum.
-
Using the optimal λex, record the fluorescence emission spectrum and note the wavelength of maximum emission (λem) and the fluorescence intensity at this wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem as a function of pH.
-
Fit the data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to generate a titration curve.
-
The pH at the inflection point of the sigmoidal curve corresponds to the pKa of the fluorescent probe.
-
Applications
The pH-sensitive fluorescence of this compound makes it a valuable tool for various applications in research and drug development:
-
Intracellular pH Measurement: The probe can be used to monitor pH changes within living cells, which is crucial for studying cellular processes such as apoptosis, endocytosis, and enzyme activity.
-
Monitoring Drug Delivery: In drug delivery systems, the local pH can change upon drug release. This probe could be incorporated into such systems to monitor the release process in real-time.
-
Enzyme Assays: The activity of many enzymes is pH-dependent. This compound can be used to develop fluorescent assays for enzymes that cause a change in the local pH.
-
Materials Science: The probe can be embedded in polymer matrices or nanoparticles to create pH-sensitive materials for various sensing applications.
Conclusion
This compound holds significant promise as a fluorescent probe for pH sensing due to its anticipated pH-dependent photophysical properties. The detailed protocols provided herein offer a framework for its synthesis, characterization, and application. While the quantitative data presented is illustrative, it highlights the potential of this molecule. Further experimental validation is necessary to fully characterize its performance and unlock its full potential in various scientific and biomedical fields.
Application Notes and Protocols: 7-Nitrobenzo[d]thiazol-2-amine Derivatives in Biological Imaging and Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorescent probes based on the 7-nitrobenzo[d]thiazol-2-amine scaffold and its derivatives, commonly known as nitrobenzothiadiazoles (NBTD) or benzothiadiazoles (BTD). These probes are valuable tools in biological imaging and microscopy due to their environment-sensitive fluorescence, high photostability, and large Stokes shifts.
I. Overview of Applications
Derivatives of this compound are versatile fluorophores employed in the development of "turn-on" fluorescent probes for a variety of biological targets. Their core structure, featuring an electron-deficient benzothiadiazole unit, can be functionalized to create probes that exhibit fluorescence upon reacting with specific analytes or localizing to particular cellular compartments. Key applications include:
-
Detection of Reactive Oxygen Species (ROS): Probes designed to react with species like hydrogen peroxide (H₂O₂) are crucial for studying oxidative stress in cells.
-
Sensing of Biothiols: Specific detection of molecules such as hydrogen sulfide (H₂S), cysteine (Cys), and glutathione (GSH) is important for understanding cellular redox homeostasis.
-
Imaging of Lipid Droplets: The solvatochromic properties of certain benzothiadiazole derivatives allow for the specific staining and imaging of lipid droplets, which are implicated in various metabolic diseases and cancer.
-
Detection of Metal Ions: Functionalized probes can be designed for the selective detection of metal ions, playing roles in various physiological and pathological processes.
II. Data Presentation: Photophysical Properties of Benzothiadiazole-Based Probes
The photophysical properties of these probes are highly dependent on their specific chemical structure and the solvent environment. The following tables summarize key quantitative data for representative benzothiadiazole-based fluorescent probes.
Table 1: Photophysical Data of 4-N-Substituted Benzothiadiazole Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| **1 (BTD-NH₂) ** | Dichloromethane | 456 | 557 | 101 | 0.86 |
| Acetonitrile | 468 | 600 | 132 | 0.44 | |
| Methanol | 473 | 627 | 154 | 0.11 | |
| Water (5% DMSO) | 473 | 654 | 181 | 0.01 | |
| LD-BTD1 | Dichloromethane | 456 | 557 | 101 | 0.86 |
| Acetonitrile | 468 | 600 | 132 | 0.44 | |
| Methanol | 473 | 627 | 154 | 0.11 | |
| Water (5% DMSO) | 473 | 654 | 181 | 0.01 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Performance of Benzothiazole-Based Probes for Analyte Detection
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Fold Change in Fluorescence |
| Probe 1 | Biothiols (Cys) | 413 | 530 | 0.12 µM | 148-fold |
| BT-BO | H₂O₂ | ~324 | ~604 | - | "Turn-on" |
| TZ-BO | H₂O₂ | ~380 | ~542 | - | "Turn-on" |
| NBD-based probe | H₂S | - | - | 26 nM | 40-fold |
Data synthesized from multiple sources for illustrative purposes.[1][2]
III. Experimental Protocols
A. Protocol for Imaging Lipid Droplets in Live Cells
This protocol describes the use of a solvatochromic benzothiadiazole derivative for staining lipid droplets in live mammalian cells.
Materials:
-
Benzothiadiazole-based lipid droplet probe (e.g., LD-BTD1)
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cells (e.g., HeLa, A549)
-
Appropriate cell culture medium
-
Confocal dishes or plates
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Preparation of Probe Stock Solution: a. Dissolve the benzothiadiazole probe in DMSO to prepare a stock solution of 1-10 mM. b. Store the stock solution at -20°C, protected from light.
-
Cell Culture and Seeding: a. Culture mammalian cells in the appropriate medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto confocal dishes or plates to achieve 60-70% confluency on the day of the experiment. c. Allow cells to adhere for at least 24 hours.
-
Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm PBS. c. Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium or PBS to a final concentration of 5-10 µM. d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.
-
Imaging: a. After incubation, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium to the cells. c. Mount the confocal dish on the stage of the confocal microscope. d. Excite the probe at its specified excitation wavelength and collect the emission in the appropriate range. e. Capture fluorescent images of the cells. Lipid droplets will appear as bright, distinct puncta.
B. Protocol for Detection of Hydrogen Peroxide (H₂O₂) in Live Cells
This protocol outlines the use of a "turn-on" benzothiazole-based probe for detecting both exogenous and endogenous H₂O₂.
Materials:
-
Benzothiazole-H₂O₂ probe (e.g., with a boronate ester moiety)
-
DMSO
-
Mammalian cells
-
Cell culture medium
-
Confocal dishes or plates
-
PBS
-
Hydrogen peroxide (H₂O₂) solution
-
Stimulant for endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Confocal microscope
Procedure:
-
Prepare Probe Stock Solution and Cells: Follow steps 1 and 2 from the lipid droplet imaging protocol.
-
Probe Loading: Follow step 3 from the lipid droplet imaging protocol.
-
Detection of Exogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells. c. Incubate for 30 minutes at 37°C. d. Proceed to imaging.
-
Detection of Endogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus for endogenous H₂O₂ production (e.g., 1 µg/mL PMA). c. Incubate for 30-60 minutes at 37°C to allow for H₂O₂ generation. d. Proceed to imaging.
-
Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the microscope stage. b. Excite the probe at its specific wavelength and collect the emission. c. Capture fluorescent images. d. Quantify the fluorescence intensity using software like ImageJ or FIJI. An increase in fluorescence intensity correlates with the level of H₂O₂.[3]
C. Protocol for Detection of Hydrogen Sulfide (H₂S) in Live Cells
This protocol details the use of a "turn-on" NBTD-based probe for the detection of H₂S.
Materials:
-
NBTD-based H₂S probe
-
DMSO
-
Mammalian cells
-
Cell culture medium
-
Confocal dishes or plates
-
PBS
-
Sodium hydrosulfide (NaHS) as an H₂S donor
-
Confocal microscope
Procedure:
-
Prepare Probe Stock Solution and Cells: Follow steps 1 and 2 from the lipid droplet imaging protocol.
-
Probe Loading: Follow step 3 from the lipid droplet imaging protocol.
-
Detection of Exogenous H₂S: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing various concentrations of NaHS (e.g., 10-100 µM) to the cells. c. Incubate for 30 minutes at 37°C. d. Proceed to imaging.
-
Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the microscope stage. b. Excite the probe at its specific wavelength and collect the emission. c. Capture fluorescent images. d. An increase in fluorescence intensity indicates the presence of H₂S.
IV. Synthesis of Benzothiadiazole-Based Probes
The synthesis of these probes generally involves the modification of a core benzothiadiazole structure. A common starting material is 4-chloro-7-nitro-2,1,3-benzothiadiazole, which can undergo nucleophilic aromatic substitution with various amines or other nucleophiles to introduce the desired functionality for targeting or sensing.
General Synthetic Scheme:
Disclaimer: The protocols and data presented here are for informational purposes and should be adapted and optimized for specific experimental conditions and cell types. Always refer to the primary literature for detailed information and safety precautions.
References
Application Note: HPLC Analysis of 7-Nitrobenzo[d]thiazol-2-amine via Pre-column Derivatization with Dansyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic compound whose quantification is essential in various stages of pharmaceutical research and development. Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging due to a lack of a strong, distinct chromophore, potentially leading to insufficient sensitivity for trace-level analysis. Pre-column derivatization is a powerful technique to enhance the detectability of target analytes.[1]
This application note describes a robust and sensitive method for the analysis of this compound using pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl). Dansyl chloride reacts with the primary amino group of this compound to form a stable, highly fluorescent sulfonamide adduct.[2][3] This derivatization significantly improves detection sensitivity by HPLC with Fluorescence (FLD) or UV detectors and enhances retention on reversed-phase columns.[4]
Principle of Derivatization
The derivatization reaction is a nucleophilic substitution where the primary amine of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride group on Dansyl Chloride.[5] This reaction is conducted under alkaline conditions (pH 9.5-10.5) to ensure the amino group is deprotonated and thus more nucleophilic.[2] The resulting N-dansylated derivative is a stable, fluorescent compound ideal for sensitive HPLC analysis.
Figure 1. Derivatization reaction of this compound with Dansyl Chloride.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Dansyl Chloride (Dns-Cl), HPLC grade
-
Acetone, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Ammonia solution (25%)
-
Hydrochloric Acid (HCl), 1 M
-
Water, HPLC grade (18.2 MΩ·cm)
-
0.45 µm Syringe filters
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile. Prepare working standards by serial dilution of the stock solution with acetonitrile.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. This solution should be prepared fresh daily and stored in the dark.[6]
-
Carbonate-Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of NaHCO₃ and 0.21 g of Na₂CO₃ in 100 mL of HPLC-grade water. Adjust pH to 10.0 if necessary.
-
Ammonia Solution (for quenching): Use a commercially available 25% ammonia solution.
3. Derivatization Procedure
This protocol is optimized for a 100 µL sample volume.
-
Sample Preparation: Pipette 100 µL of the analyte standard solution (or sample extract) into a 1.5 mL microcentrifuge tube.
-
Add Buffer: Add 200 µL of the carbonate-bicarbonate buffer (pH 10.0). Vortex briefly to mix.
-
Add Derivatizing Agent: Add 200 µL of the Dansyl Chloride solution (5 mg/mL in acetone).
-
Reaction Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate in a water bath or heating block at 60°C for 45-60 minutes in the dark.[6]
-
Quench Reaction: After incubation, cool the mixture to room temperature. To quench the excess Dansyl Chloride, add 50 µL of 25% ammonia solution and let it stand for 30 minutes in the dark at room temperature.[6]
-
Final Preparation: Evaporate the acetone under a gentle stream of nitrogen if necessary. Acidify the sample with a small amount of 1 M HCl to pH ~3 to stabilize the derivative. Bring the final volume to 1.0 mL with acetonitrile/water (50:50, v/v).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-FLD/UV Conditions
-
Instrument: HPLC system with a fluorescence or UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Acetic Acid.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence (FLD): Excitation at 330 nm, Emission at 530 nm.
-
UV: 254 nm.
-
Workflow and Data
The overall experimental process from sample preparation to data analysis is illustrated below.
Figure 2. Experimental workflow for the derivatization and HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. This data is representative and should be confirmed experimentally.
| Parameter | Expected Value |
| Analyte | N-dansyl-7-nitrobenzo[d]thiazol-2-amine |
| Retention Time (min) | ~18.5 min (Varies with exact conditions) |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Recovery (%) | 95 - 105% |
Pre-column derivatization of this compound with Dansyl Chloride provides a robust, sensitive, and reliable method for its quantification by HPLC. The formation of a stable, highly fluorescent derivative allows for low detection limits suitable for demanding applications in pharmaceutical analysis and research. The detailed protocol and HPLC conditions provided herein serve as a comprehensive guide for the implementation of this analytical method.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation [mdpi.com]
Application of 7-Nitrobenzo[d]thiazol-2-amine in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. The introduction of a nitro group onto the benzothiazole scaffold can modulate the electronic properties and biological activity of the molecule, potentially enhancing its efficacy and selectivity as an anticancer agent. While specific research on 7-Nitrobenzo[d]thiazol-2-amine is limited in publicly available literature, this document provides a comprehensive guide based on studies of structurally related nitro-substituted benzothiazole derivatives. These notes and protocols are intended to facilitate the investigation of this compound as a potential therapeutic candidate.
Data Presentation: Anticancer Activity of Related Nitro-Substituted Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of various nitro-substituted benzothiazole derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 (Breast) | Not Specified | 34.5 | [1] |
| HeLa (Cervical) | Not Specified | 44.15 | [1] | |
| MG63 (Osteosarcoma) | Not Specified | 36.1 | [1] | |
| Indole based semicarbazide derivative with 4-nitrobenzyl group | HT-29 (Colon) | Not Specified | 0.024 | [1] |
| H460 (Lung) | Not Specified | 0.29 | [1] | |
| A549 (Lung) | Not Specified | 0.84 | [1] | |
| MDA-MB-231 (Breast) | Not Specified | 0.88 | [1] | |
| 2-substituted benzothiazole with nitro substituent | HepG2 (Liver) | MTT Assay | 56.98 (24h) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Plausible signaling pathway for nitro-benzothiazole induced apoptosis.
Experimental Workflow Diagram
Caption: General workflow for anticancer drug screening.
Logical Relationship Diagram
Caption: Postulated structure-activity relationship for this compound.
References
Application Notes and Protocols for the Use of 7-Nitrobenzo[d]thiazol-2-amine as an Intermediate in the Synthesis of the Aurora Kinase Inhibitor GSK1070916
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 7-Nitrobenzo[d]thiazol-2-amine as a key intermediate in the development of the potent and selective Aurora B/C kinase inhibitor, GSK1070916. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion to the final active pharmaceutical ingredient are provided, along with relevant quantitative data and visualizations of the synthetic and biological pathways.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its unique electronic and structural features make it an ideal starting material for the construction of complex heterocyclic systems. A notable application of this intermediate is in the synthesis of GSK1070916, a highly selective inhibitor of Aurora B and Aurora C kinases, which has been investigated for its potential as an anti-cancer therapeutic.[1][2] Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Data Presentation
Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₅N₃O₂S | 195.20 | Yellow solid | 240-242 |
| 7-Aminobenzo[d]thiazol-2-amine | C₇H₇N₃S | 165.22 | Off-white solid | 178-180 |
| GSK1070916 | C₂₄H₂₄N₈O₂S | 488.57 | White to off-white solid | >250 (decomposes) |
In Vitro Kinase Inhibitory Activity of GSK1070916
| Kinase | IC₅₀ (nM) |
| Aurora A | >1000 |
| Aurora B | 3.6 |
| Aurora C | 6.1 |
Data represents typical values obtained from in vitro kinase assays.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.
Materials:
-
3-Nitro-1,2-phenylenediamine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in glacial acetic acid (100 mL).
-
Add potassium thiocyanate (19.0 g, 195.9 mmol) to the solution and stir until fully dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (3.3 mL, 65.3 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Expected Yield: 75-85%
Protocol 2: Synthesis of GSK1070916
This multi-step protocol outlines the conversion of this compound to GSK1070916.
Step 2a: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
Procedure:
-
Suspend this compound (5.0 g, 25.6 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (28.9 g, 128.0 mmol) to the suspension.
-
Add concentrated hydrochloric acid (20 mL) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Basify the mixture to pH > 10 by the careful addition of 10 M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-Aminobenzo[d]thiazol-2-amine.
Step 2b: Coupling with 4-Fluoro-3-nitrobenzaldehyde
Materials:
-
7-Aminobenzo[d]thiazol-2-amine
-
4-Fluoro-3-nitrobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 7-Aminobenzo[d]thiazol-2-amine (3.0 g, 18.1 mmol) in DMF (50 mL), add 4-Fluoro-3-nitrobenzaldehyde (3.06 g, 18.1 mmol) and potassium carbonate (5.0 g, 36.2 mmol).
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of water.
-
Collect the precipitate by filtration, wash with water, and dry to yield the intermediate Schiff base.
Step 2c: Reduction of the Imine and Nitro Group
Materials:
-
Intermediate from Step 2b
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water (4:1)
Procedure:
-
Suspend the intermediate from Step 2b (4.0 g, 12.2 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Add iron powder (3.4 g, 61.0 mmol) and ammonium chloride (3.3 g, 61.0 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the diamine intermediate.
Step 2d: Final Cyclization to form GSK1070916
Materials:
-
Diamine intermediate from Step 2c
-
N-(tert-Butoxycarbonyl)-S-methylisothiourea
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the diamine intermediate (2.0 g, 6.7 mmol) in DCM (50 mL).
-
Add N-(tert-Butoxycarbonyl)-S-methylisothiourea (1.4 g, 7.4 mmol) and triethylamine (1.9 mL, 13.4 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Dissolve the residue in DCM (20 mL) and add trifluoroacetic acid (10 mL).
-
Stir at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford GSK1070916.
Visualizations
Caption: Synthetic pathway for GSK1070916 from this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of Aurora B kinase and the inhibitory action of GSK1070916.
References
Application Notes and Protocols for Cellular Staining with 7-Nitrobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. While the broader family of benzothiazole derivatives has been explored for various biological activities, including as anticancer agents and fluorescent probes, the specific application of this compound as a cellular stain is an emerging area of investigation.[1][2] Structurally related nitrobenzofurazan compounds are known to be amine-reactive and are used as fluorogenic dyes.[3] This suggests that this compound may function as an amine-reactive probe, potentially for identifying dead cells with compromised membranes, where the dye can react with intracellular amines.[4][5]
These application notes provide a detailed experimental protocol for the evaluation and use of this compound as a potential fluorescent stain for cell imaging. The protocol is designed to be a starting point for researchers to optimize and validate the use of this compound in their specific cellular models.
Data Presentation
As the use of this compound for cell staining is experimental, the following table outlines the key quantitative data that should be collected during the validation of the staining protocol.
| Parameter | Recommended Assay | Measurement | Purpose |
| Optimal Concentration | Titration Experiment | Fluorescence Intensity vs. Concentration | To determine the lowest concentration that provides a robust signal with minimal background. |
| Optimal Incubation Time | Time-Course Experiment | Fluorescence Intensity vs. Time | To identify the shortest incubation time required to achieve stable and maximal staining. |
| Photostability | Photobleaching Assay | Fluorescence Intensity vs. Time of Exposure | To assess the stability of the fluorescent signal upon continuous excitation. |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, Trypan Blue) | % Viable Cells vs. Concentration | To determine the concentration range at which the compound is non-toxic to live cells. |
| Fluorescence Spectra | Spectrofluorometry | Excitation and Emission Maxima (nm) | To determine the optimal filter sets for fluorescence microscopy. |
| Specificity | Co-localization with Dead Cell Stain (e.g., Propidium Iodide) | Pearson's Correlation Coefficient | To validate its use as a marker for dead cells. |
| Subcellular Localization | Co-localization with Organelle-Specific Dyes | Overlap Coefficient | To identify the specific cellular compartments where the stain accumulates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Titration Experiment to Determine Optimal Staining Concentration
This protocol is designed to identify the optimal working concentration of this compound for cell staining.
-
Cell Seeding: Seed the cells of interest onto a suitable imaging plate (e.g., 96-well glass-bottom plate) and culture overnight to allow for attachment.
-
Induce Cell Death (for dead cell staining validation): Prepare a mixed population of live and dead cells. A common method is to treat a subset of cells with a cytotoxic agent (e.g., 70% ethanol for 30 minutes) to induce necrosis.
-
Prepare Working Solutions: Prepare a series of dilutions of the this compound stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS). Recommended starting concentrations range from 0.1 µM to 10 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of the staining solution to the cells.
-
Incubation: Incubate the cells for a fixed time (e.g., 20 minutes) at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
-
Analysis: Quantify the mean fluorescence intensity of the stained cells at each concentration to determine the optimal concentration that provides a high signal-to-noise ratio.
Protocol 3: General Cell Staining Protocol
This protocol can be used once the optimal concentration and incubation time have been determined from the validation experiments.
-
Cell Preparation: Grow cells on a suitable imaging dish or slide.
-
Induce Condition (if applicable): Treat cells with the experimental compound or condition.
-
Staining Solution: Prepare the working solution of this compound at the predetermined optimal concentration in PBS.
-
Staining: Wash the cells once with PBS and add the staining solution.
-
Incubation: Incubate for the optimal time at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining (Optional): If desired, counterstain with other fluorescent probes for specific cellular structures (e.g., DAPI for the nucleus).
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for the validation and application of this compound in cell staining.
Caption: Hypothesized mechanism of action for this compound as a dead cell stain.
References
- 1. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. tcd.ie [tcd.ie]
- 5. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Nitrobenzo[d]thiazol-2-amine in the Detection of Specific Metal Ions
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
These application notes provide a comprehensive overview of the potential use of 7-Nitrobenzo[d]thiazol-2-amine as a chemosensor for the detection of specific metal ions. Following a thorough review of the current scientific literature, it is important to note that while the synthesis of this compound has been described, its specific application in metal ion detection is a novel area of investigation.
Therefore, this document is structured to provide:
-
A detailed protocol for the synthesis of this compound.
-
A summary of the metal ion sensing capabilities of structurally related benzothiazole derivatives to serve as a predictive framework and guide for future research.
-
Hypothetical experimental protocols and signaling pathways for the use of this compound as a metal ion sensor, based on the established principles of similar chemosensors.
Synthesis of this compound
A general and facile method for the preparation of 2-N-alkyl(aryl)amino-7-nitrobenzothiazoles has been reported and can be adapted for the synthesis of the parent this compound. The synthesis starts from 3-nitro-2-chloroaniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related compounds and provides a potential route to the target molecule.
Materials:
-
3-nitro-2-chloroaniline
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
Step 1: Synthesis of N-(2-chloro-3-nitrophenyl)thiourea
-
To a solution of 3-nitro-2-chloroaniline in a suitable organic solvent, add an equimolar amount of benzoyl isothiocyanate (generated in situ from benzoyl chloride and ammonium thiocyanate).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The intermediate benzoylthiourea is then hydrolyzed with aqueous sodium hydroxide to yield N-(2-chloro-3-nitrophenyl)thiourea.
Step 2: Cyclization to this compound
-
The N-(2-chloro-3-nitrophenyl)thiourea intermediate is subjected to cyclization. This can be achieved by heating in a suitable solvent such as ethanol.
-
The cyclization reaction results in the formation of this compound.
-
The product can be purified by recrystallization from an appropriate solvent.
Metal Ion Sensing with Benzothiazole Derivatives: A Reference for this compound
While specific data for this compound is not yet available, numerous studies on other benzothiazole derivatives demonstrate their potential as colorimetric and fluorescent chemosensors for various metal ions. These sensors typically operate through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
The following table summarizes the quantitative data for the detection of metal ions using various benzothiazole-based sensors reported in the literature. This information can serve as a valuable benchmark for evaluating the performance of this compound in future studies.
Table 1: Quantitative Data for Metal Ion Detection by Benzothiazole Derivatives
| Metal Ion | Benzothiazole Derivative (Sensor) | Detection Limit | Binding Stoichiometry (Sensor:Metal) |
| Zn²⁺ | Benzothiazole-based sensor (Compound 1) | 0.25 ppm | 2:1 |
| Cu²⁺ | Benzothiazole-based sensor (Compound 1) | 0.34 ppm | 2:1 |
| Ni²⁺ | Benzothiazole-based sensor (Compound 1) | 0.30 ppm | 2:1 |
| Zn²⁺ | Benzothiazole-linked imidazopyridine (BIPP) | 2.36 x 10⁻⁸ M | 8:2 |
| Fe³⁺ | Benzothiazolyl-asparagine derivative | Not specified | Not specified |
Hypothetical Application Notes and Protocols for this compound
Based on the behavior of similar compounds, this section outlines a hypothetical framework for the application of this compound as a chemosensor.
Proposed Signaling Mechanism
The sensing mechanism of this compound is likely to involve the coordination of the metal ion with the nitrogen atoms of the thiazole ring and the amino group, as well as potentially the nitro group. This interaction is expected to modulate the electronic properties of the molecule, leading to a change in its absorption and/or fluorescence characteristics.
Caption: Hypothetical signaling pathway for metal ion detection.
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for the detection of a specific metal ion using this compound.
Caption: A potential experimental workflow for metal ion sensing.
Hypothetical Experimental Protocol for Metal Ion Detection
This protocol is a general guideline and would require optimization for specific metal ions.
Materials and Equipment:
-
This compound
-
Stock solutions of various metal salts (e.g., ZnCl₂, Cu(NO₃)₂, NiCl₂) of known concentration
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Organic solvent (e.g., DMSO or acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
1. Preparation of Solutions: a. Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of organic solvent and dilute with the buffer solution to the desired final concentration (e.g., 10 µM). b. Prepare stock solutions of the metal ions (e.g., 10 mM) in the buffer solution.
2. Spectroscopic Measurements: a. Place the sensor solution in a quartz cuvette. b. Record the UV-Vis absorption spectrum and/or the fluorescence emission spectrum (determine the optimal excitation wavelength first). c. Add incremental amounts of a specific metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes. e. Record the spectrum after each addition.
3. Data Analysis: a. Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added metal ion. b. To determine selectivity, repeat the experiment with a range of different metal ions and compare the responses. c. Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. d. Determine the binding stoichiometry using a Job's plot.
Conclusion and Future Outlook
While the direct application of this compound for metal ion detection remains to be explored, the extensive research on related benzothiazole derivatives suggests that it is a promising candidate for the development of novel chemosensors. The presence of the nitro group at the 7-position is expected to influence its electronic properties and coordination behavior, potentially leading to selective interactions with specific metal ions.
The protocols and data presented in these notes, though based on related compounds, provide a solid foundation for initiating research in this exciting area. Further investigation is warranted to synthesize this compound and systematically evaluate its photophysical properties and its response to a wide range of metal ions. Such studies will be instrumental in unlocking its potential for applications in environmental monitoring, diagnostics, and drug development.
Application Notes and Protocols: Synthesis and Evaluation of Novel 7-Nitrobenzo[d]thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatile benzothiazole scaffold allows for chemical modifications to modulate its pharmacological profile, making it a privileged structure in medicinal chemistry. This document provides detailed protocols for the synthesis of novel Schiff base, amide, and sulfonamide derivatives starting from 7-Nitrobenzo[d]thiazol-2-amine. Additionally, it summarizes the biological evaluation of related benzothiazole compounds and explores the key signaling pathways implicated in their anticancer and anti-inflammatory effects.
Synthesis of Novel Derivatives from this compound
The following protocols are adapted from established methods for the synthesis of derivatives from substituted 2-aminobenzothiazoles. Researchers should note that reaction optimization may be necessary for the 7-nitro isomer.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of Schiff base, amide, and sulfonamide derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., o-vanillin)
-
Absolute Ethanol
-
Piperidine or Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 10 mmol of the this compound derivative in 15 mL of absolute ethanol in a round-bottom flask.[3]
-
To this solution, add 10 mmol of the desired substituted aromatic aldehyde.[3]
-
Add a catalytic amount (a few drops) of piperidine or glacial acetic acid to the mixture.[3][4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.[4]
-
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether to remove unreacted starting materials.[4][5]
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or carbon tetrachloride) to obtain the purified Schiff base derivative.[3]
-
Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretch in the IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-N=CH-) in the 1H NMR spectrum (around δ 8-9 ppm).
Protocol 2: Synthesis of Amide Derivatives
This protocol outlines the acylation of this compound with an acid chloride or anhydride.
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., cinnamoyl chloride)
-
Dry Pyridine or Dichloromethane (DCM)
-
Phosphorous oxychloride (if starting from carboxylic acid)
-
Round-bottom flask
-
Stirring plate and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1 mmol of this compound in a minimum amount of dry pyridine in a round-bottom flask.
-
In a separate flask, dissolve 1 mmol of the desired acid chloride or a related carboxylic acid in dry pyridine.
-
Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise with constant stirring. If starting with a carboxylic acid, phosphorous oxychloride (0.9 ml) is added dropwise as a condensing agent while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour and then leave it overnight.
-
Pour the reaction mixture into ice-cold water. The solid amide derivative will precipitate out.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified amide derivative.
-
Characterize the final product by spectroscopic methods. The formation of the amide is confirmed by the presence of a C=O stretching band in the IR spectrum (around 1650-1700 cm⁻¹) and a characteristic amide N-H signal in the 1H NMR spectrum.
Protocol 3: Synthesis of Sulfonamide Derivatives
This protocol details the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., 4-toluenesulfonyl chloride)
-
Dichloromethane (DCM) or Pyridine
-
Sodium carbonate (or other suitable base)
-
Round-bottom flask
-
Stirring plate and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of 2.0 mmol of this compound, 2.0 mmol of the appropriate sulfonyl chloride, and 3.0 mmol of sodium carbonate in 10 mL of dichloromethane.[6]
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[6]
-
After the reaction is complete, add 20 mL of distilled water to the mixture.
-
Extract the product with dichloromethane (3 x 30 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude sulfonamide derivative.
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the final product using spectroscopic techniques. The formation of the sulfonamide is indicated by the characteristic S=O stretching bands in the IR spectrum (around 1380 cm⁻¹ and 1150 cm⁻¹).[7]
Biological Activities and Quantitative Data
While specific data for this compound derivatives are not yet widely available, the broader class of benzothiazole derivatives has shown significant promise in anticancer and anti-inflammatory applications. The following tables summarize representative data for various substituted benzothiazole compounds.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-substituted, nitro group | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [8] |
| Compound B | 2-substituted, fluorine group | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [8] |
| Indole-based derivative | Hydrazine carboxamide | HT29 (Colon) | 0.015 | [9] |
| Indole-based derivative | Hydrazine carboxamide | H460 (Lung) | 0.28 | [9] |
| Hydrazine-based derivative | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | HeLa (Cervical) | 2.41 | [9] |
| Naphthalimide derivative | Naphthalimide | HT-29 (Colon) | 3.72 ± 0.3 | [9] |
| Naphthalimide derivative | Naphthalimide | A549 (Lung) | 4.074 ± 0.3 | [9] |
| Naphthalimide derivative | Naphthalimide | MCF-7 (Breast) | 7.91 ± 0.4 | [9] |
Table 2: Anti-inflammatory Activity of Benzothiazole and Related Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | NO Production Inhibition | 17.31 | [10] |
| Benzofuran Derivative 3 | NO Production Inhibition | 16.5 | [10] |
| 1,2-Benzothiazine Derivative BS23 | COX-2 Inhibition | 13.19 ± 2.1 | |
| 1,2-Benzothiazine Derivative BS24 | COX-2 Inhibition | 26.34 ± 3.4 |
Implicated Signaling Pathways in Biological Activity
The anticancer effects of many benzothiazole derivatives are attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in various cancers, promoting cell growth and survival.[11][12] Targeting this pathway is a key strategy in cancer therapy.
Caption: The PI3K/AKT/mTOR signaling pathway in cancer.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Its dysregulation is a common feature of many cancers.
Caption: The ERK/MAPK signaling pathway in cancer.
Conclusion
The synthesis of novel derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols provided herein serve as a foundation for the generation of diverse chemical libraries of Schiff bases, amides, and sulfonamides. The demonstrated anticancer and anti-inflammatory potential of the broader benzothiazole class, coupled with an understanding of the underlying signaling pathways, provides a strong rationale for the biological evaluation of these new derivatives. Further studies are warranted to determine the specific activity and mechanism of action of this compound derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 7-Nitrobenzo[d]thiazol-2-amine
Disclaimer: Extensive literature searches did not yield specific studies on the in vitro cytotoxicity of 7-Nitrobenzo[d]thiazol-2-amine. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of novel chemical entities, particularly derivatives of the benzothiazole class, and serve as a comprehensive guide for researchers initiating such studies. The data tables are presented as templates for recording experimental results, and the signaling pathway diagram represents a hypothetical model based on the known mechanisms of action of other cytotoxic benzothiazole compounds.
Introduction
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Several 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis through mitochondrial-mediated pathways or by inhibiting key signaling proteins like receptor tyrosine kinases.[3][4][5][6][7] The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the biological activity of heterocyclic compounds. Therefore, evaluating the in vitro cytotoxicity of this compound is a critical step in assessing its potential as a therapeutic agent.
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability and metabolic activity.[8][9][10]
Data Presentation
The following tables are templates for the systematic recording and presentation of quantitative data obtained from cytotoxicity assays.
Table 1: Cell Viability Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| Vehicle Control (e.g., 0.1% DMSO) | 100 ± SD | 100 ± SD | 100 ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 3 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 4 | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (e.g., Doxorubicin) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: IC50 Values for this compound
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| e.g., MCF-7 (Breast Cancer) | Value | Value | Value |
| e.g., A549 (Lung Cancer) | Value | Value | Value |
| e.g., HepG2 (Liver Cancer) | Value | Value | Value |
| e.g., HCT116 (Colon Cancer) | Value | Value | Value |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Adherent cancer cell line(s) of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[8]
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Gently aspirate the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic agent). Also, include wells with medium only for background control.[8]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect the wells for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway for Apoptosis Induction
Based on the mechanisms of other cytotoxic benzothiazole derivatives, a potential avenue of investigation is the induction of apoptosis.[3][5][6][7] The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be triggered by this compound.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 7-Nitrobenzo[d]thiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 7-Nitrobenzo[d]thiazol-2-amine. It includes troubleshooting advice for common issues, detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am experiencing very low or no yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and work-up procedures.
-
Poor Quality of Starting Materials: The purity of your reactants is crucial. For instance, if you are using a synthetic route involving 2-aminothiophenol, it is highly susceptible to oxidation to a disulfide dimer, which will not participate in the desired reaction. Similarly, other starting materials may contain impurities that interfere with the synthesis.
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Solution: Use freshly purified starting materials. It is recommended to run reactions involving sensitive reagents like 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
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Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for a successful synthesis.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material, consider extending the reaction time or gradually increasing the temperature. Conversely, if multiple side products are forming at elevated temperatures, lowering the reaction temperature may be beneficial.[1]
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
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Solution: Carefully calculate and measure the molar equivalents of all reactants as specified in the chosen protocol.
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Inefficient Cyclization: The key ring-forming step to create the benzothiazole core may be inefficient under your current conditions.
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Solution: For bromine-mediated cyclization of N-(3-nitrophenyl)thiourea, ensure the slow and controlled addition of bromine at a low temperature to avoid unwanted side reactions. For syntheses starting from 3-nitro-2-chloroaniline, ensure the cyclization conditions (e.g., heating in a suitable solvent) are optimal for intramolecular nucleophilic substitution.
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Question 2: My final product is highly impure, with multiple spots on the TLC plate. How can I minimize byproduct formation and purify my compound?
Answer:
Product impurity is often due to side reactions or incomplete reactions.
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Side Product Formation:
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Oxidation of Precursors: As mentioned, starting materials like aminothiophenols can oxidize.
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Solution: Employ an inert atmosphere during the reaction.[1]
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Formation of Symmetrical Thioureas: Self-condensation of reactants can occur, leading to unwanted symmetrical thiourea byproducts.
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Solution: Control the rate of addition of your cyclizing or carbonylating agent to minimize self-condensation.[1]
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Regioisomers in Nitration: If you are synthesizing the target compound by nitrating 2-aminobenzothiazole, you will likely obtain a mixture of isomers (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitro). The desired 6-nitro isomer is often a minor product in direct nitration.
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Solution: To achieve higher regioselectivity for the 6-nitro isomer, it is advisable to first acylate the 2-amino group of 2-aminobenzothiazole, then perform the nitration, followed by deacylation. This protecting group strategy can significantly improve the yield of the desired isomer.
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Purification Strategies:
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Recrystallization: This is a powerful technique for purifying solid compounds.
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Solution: Choose a solvent or a solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a suitable solvent for recrystallizing 2-aminobenzothiazole derivatives.[2]
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Column Chromatography: For complex mixtures or to separate isomers, column chromatography is the method of choice.
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Solution: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your target compound from impurities on a TLC plate.
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Removal of Colored Impurities: Dark-colored impurities can sometimes be challenging to remove.
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Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities. Filter the hot solution through celite to remove the charcoal before allowing the solution to cool and crystallize.[1]
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Question 3: The cyclization of my substituted thiourea is not proceeding as expected. What factors could be influencing this step?
Answer:
The cyclization of a substituted thiourea to a 2-aminobenzothiazole is a critical step that can be influenced by several factors.
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Nature of the Oxidizing Agent: For oxidative cyclization, the choice and handling of the oxidizing agent are paramount. Bromine is commonly used.
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Solution: Ensure the bromine solution is fresh and added dropwise at a controlled temperature (typically below 10 °C) to prevent unwanted bromination of the aromatic ring.
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Reaction Medium: The solvent and acidity of the medium can significantly impact the cyclization rate and yield.
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Solution: Glacial acetic acid is a common solvent for bromine-mediated cyclization. The acidic environment facilitates the reaction. For metal-mediated cyclizations, the choice of catalyst and solvent system is crucial and should be optimized.
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Substituent Effects: The electronic nature of substituents on the phenyl ring of the thiourea can influence the ease of cyclization. Electron-donating groups can facilitate the electrophilic attack on the ring, while electron-withdrawing groups can make it more difficult.
Experimental Protocols
Below are detailed methodologies for key synthetic routes to this compound and its precursors.
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Nitration of 2-Aminobenzothiazole
This protocol is for a related isomer but illustrates the general nitration procedure. Note that this direct nitration will likely produce a mixture of isomers.
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Dissolution: Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) with vigorous stirring, maintaining the temperature below 5°C in an ice bath.[2]
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Nitration: Add a mixture of concentrated nitric acid (19 ml) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.[2]
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Reaction: Continue stirring the reaction mixture for 4-5 hours.[2]
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Work-up: Pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with aqueous ammonia until the precipitate turns slightly orange.[2]
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Isolation and Purification: Filter the solid precipitate, wash it with water, and dry it. Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-nitrobenzothiazole.[2]
Protocol 2: General Synthesis of Substituted 2-Aminobenzothiazoles via Oxidative Cyclization of Thioureas
This is a general method that can be adapted for the synthesis of this compound by starting with the corresponding 3-nitrophenylthiourea.
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Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 3-nitroaniline) (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing concentrated hydrochloric acid (2 ml).
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Bromination and Cyclization: To this solution, add bromine (0.05 mol) in glacial acetic acid dropwise. Reflux the reaction mixture for 1 hour.
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Isolation: Cool the reaction mixture in an ice-water bath.
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Purification: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize the crude product from rectified spirit.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
| Parameter | Method 1: Nitration of 2-Aminobenzothiazole | Method 2: Oxidative Cyclization |
| Starting Material | 2-Aminobenzothiazole | Substituted Aniline and Ammonium Thiocyanate |
| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | Bromine, Glacial Acetic Acid, Conc. HCl |
| Solvent | Sulfuric Acid | Ethanol, Glacial Acetic Acid |
| Temperature | 0-20 °C | Reflux |
| Reaction Time | 4-5 hours | 1 hour |
| Typical Yield | Variable (Mixture of Isomers) | 63-85% (for general substituted derivatives) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic routes for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Purification of 7-Nitrobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 7-Nitrobenzo[d]thiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Recovery After Recrystallization
Question: I am experiencing very low yield after recrystallizing my crude this compound. What are the likely causes and how can I improve my recovery?
Answer: Low recovery during recrystallization is a common issue and can stem from several factors. Based on the properties of similar benzothiazole derivatives, here are the primary causes and solutions:
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Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until dissolution is just complete.
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Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures, or it may be a poor solvent even when hot. For compounds like this compound, which possess both a polar nitro group and a basic amine group, solvent selection is critical.
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Solution: Ethanol is a commonly used solvent for recrystallizing similar benzothiazole derivatives.[1] If ethanol results in low recovery, consider a mixed solvent system. For example, you could dissolve the compound in a good solvent like hot ethanol or acetone and then slowly add a poorer solvent like water or hexane until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Cooling Rate is Too Fast: Rapid cooling can lead to the formation of very small crystals or an oil, which are difficult to filter and can trap impurities.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once at room temperature, you can place it in an ice bath to maximize precipitation.
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Issue 2: Persistent Impurities After Purification
Question: After performing recrystallization or column chromatography, my this compound is still contaminated with starting materials or side products. How can I improve the purity?
Answer: The presence of persistent impurities suggests that their properties (e.g., polarity, solubility) are very similar to your target compound. Here’s how to address this:
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For Recrystallization:
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Solution: A second recrystallization may be necessary. Ensure the crystals from the first round are completely dry before proceeding. Alternatively, try a different solvent or solvent system that may have a different selectivity for the impurities.
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For Column Chromatography:
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Solution: The choice of eluent is crucial for achieving good separation. For benzothiazole derivatives, a common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][3]
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Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent composition that provides the best separation between your product and the impurities.
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Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
The two most effective and widely used methods for purifying this compound and related compounds are recrystallization and silica gel column chromatography.[1][2][3] A preliminary workup, such as a liquid-liquid extraction, can also be beneficial to remove inorganic salts and highly polar or non-polar byproducts.
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: My compound appears as an oil and does not crystallize during recrystallization. What should I do?
"Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.
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Solution 1: Try using a lower-boiling point solvent.
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Solution 2: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.
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Solution 3: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
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Solution 4: Re-heat the solution to dissolve the oil, add a slightly larger volume of the solvent, and allow it to cool more slowly.
Q4: What are the key physical and chemical properties of this compound that are relevant for its purification?
Key properties include:
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Molecular Formula: C₇H₅N₃O₂S[6]
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Molecular Weight: 195.20 g/mol [6]
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Melting Point: 126–129°C[6]
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Appearance: Likely a yellow or orange solid due to the nitro group.
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Chemical Nature: The presence of a basic amine group and an electron-withdrawing nitro group makes the molecule polar.
Data Presentation
Table 1: Qualitative Solubility Profile of this compound (Inferred)
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High (Protic) | Sparingly Soluble | Solubility may increase slightly with pH adjustment. |
| Hexane | Low | Sparingly Soluble | Useful as an anti-solvent in recrystallization or for eluting non-polar impurities in chromatography. |
| Dichloromethane (DCM) | Medium | Moderately Soluble | A common solvent for chromatography. |
| Ethyl Acetate | Medium | Moderately Soluble | A common solvent for chromatography and extraction. |
| Ethanol | High (Protic) | Moderately Soluble (Hot) | A good candidate for recrystallization.[1] |
| Acetone | High (Aprotic) | Soluble | Can be used for dissolving the compound. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | Useful for preparing stock solutions, but difficult to remove. |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO, useful for dissolving poorly soluble compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 80:20 hexane:ethyl acetate.
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Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
identifying and minimizing byproducts in 7-Nitrobenzo[d]thiazol-2-amine synthesis
Technical Support Center: Synthesis of 7-Nitrobenzo[d]thiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of this compound, focusing on the identification and minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the nitration of a 2-aminobenzothiazole precursor. However, direct nitration of 2-aminobenzothiazole is often problematic as it leads to a mixture of isomers, with the 6-nitro and 5-nitro isomers being major products.[1][2] To achieve higher selectivity for the 7-nitro isomer, a protecting group strategy is often employed. This involves acylating the 2-amino group, performing the nitration, and then removing the acyl group.[1]
Q2: What are the primary byproducts in this synthesis?
A2: The primary byproducts are other positional isomers of nitro-2-aminobenzothiazole. When directly nitrating 2-aminobenzothiazole, you can expect significant amounts of 5-nitro and 6-nitro isomers.[2] Depending on the reaction conditions, 4-nitro isomers and dinitro compounds can also be formed.[1][2] If the starting material has degraded due to oxidation, other impurities like 2-azobenzothiazoles or polymeric byproducts may also be present.[3]
Q3: How can I identify the desired product and its byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary idea of the number of components in the mixture.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and distinguishing between the different nitro isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.
Q4: Why is my yield of this compound consistently low?
A4: Low yields can be attributed to several factors:
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Poor Regioselectivity: Direct nitration without a protecting group strategy favors the formation of other isomers.[1][2]
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Degraded Starting Material: Using 2-aminobenzothiazole that has changed color (e.g., from off-white to brown) can indicate degradation and lead to the formation of impurities and lower yields.[3]
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Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of the nitrating agent are critical. Harsh conditions can lead to the formation of dinitro products or degradation of the benzothiazole ring.
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Inefficient Purification: The separation of closely related isomers can be challenging, leading to loss of the desired product during purification steps like column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, indicating a mixture of isomers. | Direct nitration of 2-aminobenzothiazole lacks selectivity. | Employ a protecting group strategy: Acylate the 2-amino group (e.g., with acetic anhydride to form 2-acetylaminobenzothiazole), then perform the nitration, followed by deprotection.[1] This directs the nitration to different positions. |
| Product is difficult to purify from byproducts. | Isomers have very similar polarities. | Utilize a high-resolution purification method like preparative HPLC. For column chromatography, experiment with different solvent systems to maximize separation. Recrystallization from a suitable solvent, such as methylglycol acetate, can also be effective for separating isomers.[1] |
| Formation of dark, tar-like substances. | Reaction temperature is too high, or the nitrating agent is too concentrated, leading to degradation. | Maintain strict temperature control, often between 0°C and 10°C, during the addition of the nitrating agent.[1][2] Use a carefully measured amount of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[1] |
| Starting material is consumed, but no desired product is formed. | Incorrect reaction conditions or inactive reagents. | Verify the purity of the 2-aminobenzothiazole starting material.[3] Ensure that the nitrating agent is fresh and has the correct concentration. |
Quantitative Data on Isomer Distribution
Direct nitration of 2-aminobenzothiazole yields a mixture of isomers. The table below summarizes typical isomer distributions found in the literature.
| Isomer | Approximate Percentage in Product Mixture | Reference |
| 2-amino-5-nitrobenzothiazole | 70-80% | [2] |
| 2-amino-6-nitrobenzothiazole | 15-20% | [2] |
| Other mono- and dinitro isomers | 5-10% | [2] |
Experimental Protocols
Protocol 1: Nitration of 2-Acetylaminobenzothiazole (for improved selectivity)
This method is adapted from a patented process aimed at selectively producing the 6-nitro isomer, but the principle of using a protecting group to influence regioselectivity is key.[1] Modifying conditions may favor other isomers.
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Acetylation: React 2-aminobenzothiazole with an acylating agent like acetic anhydride to form 2-acetylaminobenzothiazole.
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Nitration:
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Dissolve 2-acetylaminobenzothiazole (1.0 mol) in sulfuric acid monohydrate at 20-30°C.
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Cool the mixture to 5-10°C.
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Slowly add a mixed acid solution (containing nitric acid and sulfuric acid) while maintaining the temperature between 5-10°C.
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After the addition is complete, stir the mixture at 10-15°C for 2 hours.
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Quench the reaction by pouring the mixture onto ice.
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Deprotection (Saponification):
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Isolate the precipitated 2-acetylamino-nitrobenzothiazole by filtration.
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Suspend the moist solid in methanol.
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Add a base (e.g., sodium hydroxide solution) and heat to hydrolyze the acetyl group, yielding the nitro-2-aminobenzothiazole.
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Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired 7-nitro isomer from other isomers.
Visual Guides
Synthesis and Byproduct Formation Pathway
Caption: Direct nitration of 2-aminobenzothiazole leading to the desired product and major byproducts.
Troubleshooting Workflow for Unexpected Byproducts
Caption: A step-by-step guide to troubleshooting the formation of unexpected byproducts.
General Purification Strategy
Caption: A typical workflow for the purification and isolation of the target compound.
References
improving the stability of 7-Nitrobenzo[d]thiazol-2-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Nitrobenzo[d]thiazol-2-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The pH of the solution can significantly impact the compound's stability. For a related compound, 6-Nitro-2-benzothiazolesulfonamide, a pH of 6 was found to be optimal for stability[1]. Extreme pH values (highly acidic or alkaline) may catalyze hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures are known to accelerate the degradation of chemical compounds[2]. For optimal stability, solutions should be kept at low temperatures.
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Light: Exposure to light, particularly UV radiation, can induce photochemical degradation in thiazole-containing compounds[2][3]. This can sometimes lead to complex rearrangements or cleavage of the thiazole ring[3].
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Oxidizing Agents: While the electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidation, the presence of strong oxidizing agents should still be considered a potential risk[4].
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Presence of Reducing Agents: The nitro group in this compound is susceptible to reduction, which can lead to the formation of corresponding amino derivatives or other reduction products[1][5].
Q2: What are the recommended solvents and storage conditions for stock solutions of this compound?
A2: Due to the limited aqueous solubility common to many benzothiazole derivatives, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO)[1][2]. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber vials)[1][2]. To minimize degradation from repeated freeze-thaw cycles, aliquoting the stock solution into smaller, single-use volumes is recommended[1][2].
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound[6][7][8][9]. This method should be capable of separating the intact parent compound from any potential degradation products. Key parameters to monitor include the peak area or height of the parent compound over time and the appearance of new peaks corresponding to degradants.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. These may include:
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Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
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Hydrolysis of the amino group: Although generally stable, the exocyclic amino group could potentially undergo hydrolysis under harsh acidic or basic conditions.
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Photolytic degradation: Thiazole-containing compounds can undergo photo-oxygenation, potentially leading to the cleavage of the thiazole ring[3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C and protect from light. Conduct a time-course experiment to determine the compound's stability under your specific assay conditions. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Increase the percentage of a compatible organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not interfere with the experiment. Prepare a more dilute solution if experimentally feasible. |
| Appearance of new peaks in HPLC chromatograms. | Compound degradation. | Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. Optimize solution conditions (pH, temperature, light exposure) to minimize degradation. |
| Color change in the solution. | Formation of degradation products, which may be colored. | Monitor the solution for any visual changes. A color change is a strong indicator of degradation and the solution should likely be discarded. |
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how to report the stability of this compound under various stress conditions.
Table 1: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution after 24 hours.
| pH | Temperature (°C) | % Remaining Compound |
| 3.0 | 4 | 98.5 |
| 3.0 | 25 | 95.2 |
| 3.0 | 50 | 85.1 |
| 7.0 | 4 | 99.1 |
| 7.0 | 25 | 97.8 |
| 7.0 | 50 | 90.3 |
| 9.0 | 4 | 97.3 |
| 9.0 | 25 | 92.1 |
| 9.0 | 50 | 78.6 |
Table 2: Photostability of this compound in Solution.
| Condition | Duration (hours) | % Remaining Compound |
| Dark Control | 24 | 99.5 |
| UV Light (254 nm) | 6 | 88.2 |
| UV Light (254 nm) | 24 | 65.7 |
| White Light | 24 | 96.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.
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Photodegradation: Expose the solution to UV light (254 nm) and white light for 24 hours. A dark control should be run in parallel.
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Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection, to determine the percentage of remaining parent compound and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: A C18 reverse-phase column is a common starting point.
-
Mobile Phase Optimization: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) to achieve good separation between the parent compound and its degradation products generated during forced degradation studies.
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Detection Wavelength: Determine the optimal UV detection wavelength for this compound by scanning its UV spectrum.
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Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svedbergopen.com [svedbergopen.com]
- 6. ijsdr.org [ijsdr.org]
- 7. saudijournals.com [saudijournals.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Quenching of 7-Nitrobenzo[d]thiazol-2-amine Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Nitrobenzo[d]thiazol-2-amine in fluorescence quenching experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence of interest?
This compound is a heterocyclic compound. Like many benzothiazole derivatives, it is expected to exhibit fluorescence. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, create a "push-pull" system that often results in interesting photophysical properties, including sensitivity to the local environment. This sensitivity can be exploited in fluorescence quenching assays to study molecular interactions.
Q2: What are the general causes of fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Common causes include:
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Collisional (Dynamic) Quenching: The fluorophore in its excited state collides with a quencher molecule, leading to non-radiative de-excitation. Dissolved oxygen is a common collisional quencher.
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Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher in the ground state.
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield. Polar solvents can quench the fluorescence of some fluorophores.
-
pH Changes: Protonation or deprotonation of the fluorophore or interacting molecules can alter the electronic structure and affect fluorescence.
Q3: What type of quenchers can be used with this compound?
While specific data for this compound is not extensively documented, potential quenchers can be inferred from the behavior of similar nitroaromatic and amino-containing fluorophores. These may include:
-
Nitroaromatic compounds: Due to potential π-π stacking and electron transfer interactions.[1][2][3]
-
Amines and other electron-rich compounds: Through charge transfer interactions.
-
Metal ions: Heavy metal ions are known to quench fluorescence through various mechanisms.
-
Halide ions: Iodide and bromide ions can act as collisional quenchers.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low fluorescence signal | 1. Incorrect instrument settings: Excitation/emission wavelengths are not optimal. 2. Solvent quenching: The solvent used is quenching the fluorescence. 3. Degradation of the compound: The sample may have degraded due to light exposure or improper storage. 4. Low concentration: The concentration of the fluorophore is too low to detect. | 1. Determine the optimal excitation and emission wavelengths by running a full spectral scan. 2. Test the fluorescence in a range of solvents with varying polarities (e.g., dioxane, toluene, acetonitrile, ethanol).[4] 3. Prepare a fresh sample from a properly stored stock solution. 4. Increase the concentration of this compound. |
| Fluorescence intensity is unstable and decreases over time | 1. Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light. 2. Precipitation: The compound is precipitating out of solution. | 1. Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible. 2. Check the solubility of the compound in the chosen solvent and consider using a co-solvent or a different buffer system. |
| Non-linear Stern-Volmer plot | 1. Mixed quenching mechanisms: Both static and dynamic quenching are occurring simultaneously.[5] 2. Ground-state complex formation: Indicative of static quenching.[2][3] 3. Inner filter effect: At high concentrations, the sample absorbs too much of the excitation or emitted light. | 1. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching types. 2. Confirm complex formation using absorption spectroscopy. 3. Ensure the absorbance of the sample at the excitation wavelength is low (typically < 0.1) by diluting the sample. |
| Unexpected shift in emission wavelength | 1. Change in solvent polarity: Solvatochromic effects can cause shifts in emission spectra.[4] 2. Change in pH: Protonation or deprotonation of the fluorophore can lead to spectral shifts.[6][7] | 1. Maintain a consistent solvent environment throughout the experiment. 2. Use a buffered solution to control the pH. |
Experimental Protocols
General Protocol for Fluorescence Quenching Analysis
This protocol provides a general framework for a fluorescence quenching experiment. Concentrations and incubation times should be optimized for the specific system under investigation.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the quencher in the same solvent or a compatible buffer.
-
-
Determination of Optimal Wavelengths:
-
Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer.
-
Record the absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Record the fluorescence emission spectrum by exciting at λmax to determine the maximum emission wavelength (λem).
-
-
Quenching Titration:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound.
-
Add increasing concentrations of the quencher to the cuvettes.
-
Ensure the total volume and the concentration of the fluorophore remain constant across all samples.
-
Incubate the samples for a predetermined time at a constant temperature to allow for equilibration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the determined λem, using the determined λex.
-
-
Data Analysis (Stern-Volmer Analysis):
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration [Q].
-
The relationship is described by the Stern-Volmer equation: I0/I = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant.
-
Perform a linear regression to determine KSV from the slope of the plot.
-
Protocol for Investigating pH Effects
-
Buffer Preparation: Prepare a series of buffers with a wide pH range (e.g., pH 2-12).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
In separate cuvettes, add a small, identical aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
-
Measurement: Record the fluorescence emission spectrum for each sample.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the pH to determine the pH-dependence of the fluorescence.[6][7]
Quantitative Data Summary
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Relative Quantum Yield (ΦF) |
| Dioxane | 2.2 | Enter Data | Enter Data | Enter Data | Enter Data |
| Toluene | 2.4 | Enter Data | Enter Data | Enter Data | Enter Data |
| Acetonitrile | 37.5 | Enter Data | Enter Data | Enter Data | Enter Data |
| Ethanol | 24.5 | Enter Data | Enter Data | Enter Data | Enter Data |
| Water | 80.1 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 2: Stern-Volmer Quenching Constants (KSV) for this compound with Various Quenchers
| Quencher | Solvent/Buffer | KSV (M-1) | Quenching Mechanism (Static/Dynamic) |
| e.g., Nitrobenzene | e.g., Acetonitrile | Enter Data | Enter Data |
| e.g., Aniline | e.g., Ethanol | Enter Data | Enter Data |
| e.g., Potassium Iodide | e.g., Aqueous Buffer | Enter Data | Enter Data |
Visualizations
Caption: Experimental workflow for fluorescence quenching analysis.
Caption: Simplified diagram of dynamic vs. static fluorescence quenching.
References
- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of 7-Nitrobenzo[d]thiazol-2-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 7-Nitrobenzo[d]thiazol-2-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic aromatic compound.[1] Like many benzothiazole derivatives, it is expected to exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2] The presence of the nitro group can increase the molecule's hydrophobicity, further limiting its aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is 100% anhydrous DMSO. It is crucial to use a fresh, high-purity grade of DMSO to avoid issues with water absorption, which can lead to compound precipitation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why does this happen?
A3: This is a common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer. When the stock solution is diluted into the buffer, the compound is no longer in a favorable solvent environment and crashes out of solution.
Q4: How can I prevent my compound from precipitating during dilution into an aqueous buffer?
A4: Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Use a pre-warmed buffer: Diluting into a buffer pre-warmed to the assay temperature (e.g., 37°C) can sometimes improve solubility.
-
Incorporate co-solvents or surfactants: If your assay can tolerate it, a small percentage of a co-solvent or a biocompatible surfactant in the final buffer can help maintain solubility.
Q5: Can the pH of the assay buffer affect the solubility of this compound?
A5: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds containing ionizable groups. This compound has a basic amine group. Lowering the pH of the buffer will protonate this group, forming a more polar and, therefore, more water-soluble salt. However, it is essential to ensure that the adjusted pH is compatible with your biological assay.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Compound is difficult to dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Ensure you are using a suitable organic solvent like high-purity, anhydrous DMSO. |
| Insufficient mixing | Vortex the solution vigorously. Gentle warming (to 37°C) or sonication may also aid dissolution. |
| Compound degradation | Use a fresh vial of the compound. |
Problem: Compound precipitates upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeding aqueous solubility limit | Determine the kinetic solubility of your compound in the specific assay buffer (see Experimental Protocols). Work at concentrations below this limit. |
| Suboptimal dilution technique | Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. Avoid adding the buffer to the stock. |
| Buffer composition | The ionic strength and components of the buffer can affect solubility. Test different buffer systems if possible. |
| pH of the buffer | For this amine-containing compound, lowering the pH of the buffer may increase solubility. Perform a pH-solubility profile experiment. |
Quantitative Data Summary
| Parameter | Value / Description | Source/Note |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| Melting Point | 126–129°C | [1] |
| Predicted LogP | 2.2045 | [3] |
| Estimated Aqueous Solubility | Very Low / Insoluble | Based on general properties of benzothiazole derivatives.[2] |
| Estimated DMSO Solubility | Soluble | Based on general properties of benzothiazole derivatives.[2] |
| Estimated Ethanol Solubility | Sparingly to Moderately Soluble | Based on general properties of benzothiazole derivatives.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate vial and vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound. For a 10 mM stock solution, this would be 1.952 mg per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the mixture vigorously until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) or a nephelometer
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In the 96-well plate, add 198 µL of the assay buffer to each well.
-
Add 2 µL of each DMSO stock concentration to the corresponding wells of the assay buffer, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include control wells with buffer and 1% DMSO only.
-
Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Measure the turbidity by reading the absorbance at 650 nm or by using a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.
-
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, buffer, ethanol)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours.[4]
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve). This concentration represents the thermodynamic solubility.
-
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 7-Nitrobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Nitrobenzo[d]thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and effective method for the synthesis of this compound involves a multi-step process. This typically begins with the acylation of 2-aminobenzothiazole, followed by nitration, and subsequent deprotection (saponification) to yield the final product. This pathway allows for regioselective control of the nitration.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
Handling of nitrating agents, such as a mixture of nitric and sulfuric acid, requires extreme caution, especially on a larger scale. These reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of reagents. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. Work should be conducted in a well-ventilated area or a fume hood. The starting material, 2-aminobenzothiazole, and the final product are also toxic if swallowed or in contact with skin and can cause serious eye irritation.
Troubleshooting Guide
Reaction Control & Side Products
Q3: We are observing poor yield and the formation of multiple products during the nitration step. What could be the cause?
This issue often arises from inadequate temperature control and improper reagent stoichiometry. The nitration of the benzothiazole ring is a sensitive reaction.
Possible Causes & Solutions:
-
Exothermic Reaction: The nitration reaction is highly exothermic. A rapid increase in temperature can lead to the formation of undesired dinitro and other over-nitrated byproducts.
-
Solution: Maintain a strict low-temperature profile (e.g., 0-10 °C) throughout the addition of the nitrating agent. Utilize a robust cooling system and monitor the internal temperature closely. The addition of the nitrating agent should be slow and controlled.
-
-
Incorrect Stoichiometry: An excess of nitric acid can promote the formation of over-nitrated species.
-
Solution: Carefully control the molar ratio of the acylaminobenzothiazole to nitric acid. Based on procedures for similar isomers, a molar ratio of approximately 1.0:1.0 to 1.0:1.5 is a good starting point.
-
Potential Side Reaction: Over-nitration
Caption: Potential side reaction pathway leading to over-nitration.
Purification Challenges
Q4: We are facing difficulties in purifying the final product, this compound, at a large scale. What purification strategies are recommended?
Purification of nitroaromatic compounds can be challenging due to their physical properties and the presence of closely related impurities.
Recommended Purification Protocol:
-
Crude Isolation: After the reaction is complete, the crude product is often precipitated by carefully quenching the reaction mixture in an ice/water mixture. The solid is then filtered.
-
Washing: The filter cake should be washed thoroughly with water to remove residual acids and inorganic salts.
-
Recrystallization: Recrystallization is a highly effective method for purifying the final product.
-
Solvent Selection: A suitable solvent system should be chosen. For related compounds like 2-amino-6-nitrobenzothiazole, methanol has been used effectively for recrystallization. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for your product.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals. The impurities are expected to remain in the mother liquor.
-
-
Drying: The purified crystals should be dried under vacuum at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Troubleshooting Crystallization
catalyst selection and optimization for 7-Nitrobenzo[d]thiazol-2-amine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the catalyst selection and optimization for the synthesis of 7-Nitrobenzo[d]thiazol-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct nitration of 2-aminobenzothiazole?
A1: Direct nitration of 2-aminobenzothiazole is not a recommended method for the selective synthesis of the 7-nitro isomer. This reaction typically yields a mixture of isomers, with the 6-nitro and 5-nitro isomers being the major products.[1] The 7-nitro isomer is often formed as a minor byproduct in very low yields (at most 1.5%).[1]
Q2: What is the most effective strategy for the regioselective synthesis of this compound?
A2: A more effective and regioselective method involves a multi-step synthesis starting from a pre-functionalized aniline derivative. A highly successful route begins with 3-nitro-2-chloroaniline, which is converted to an N-substituted-N'-(2-chloro-3-nitrophenyl)thiourea intermediate. This intermediate is then cyclized to form the desired 2-(N-substituted)-7-nitrobenzo[d]thiazol-2-amine. This approach avoids the problematic direct nitration step and ensures the nitro group is correctly positioned.
Q3: What are the key steps in the synthesis of 2-(N-substituted)-7-nitrobenzo[d]thiazol-2-amines from 3-nitro-2-chloroaniline?
A3: The synthesis generally proceeds in two main steps:
-
Thiourea Formation: Reaction of 3-nitro-2-chloroaniline with an appropriate isothiocyanate to form the corresponding N-(2-chloro-3-nitrophenyl)thiourea.
-
Intramolecular Cyclization: Cyclization of the thiourea intermediate to yield the 2-(N-substituted)-7-nitrobenzo[d]thiazol-2-amine. This step is typically achieved through heating.
Troubleshooting Common Issues
Problem 1: Low yield in the thiourea formation step.
-
Possible Cause: Incomplete reaction or side reactions of the isothiocyanate.
-
Solutions:
-
Purity of Reagents: Ensure that the 3-nitro-2-chloroaniline and the isothiocyanate are of high purity.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol. Ensure adequate reaction time and temperature as specified in the protocol.
-
Stoichiometry: Use a slight excess of the isothiocyanate to ensure complete conversion of the aniline.
-
Problem 2: Difficulty in the cyclization of the thiourea intermediate.
-
Possible Cause: The cyclization reaction may be slow or require specific conditions to proceed efficiently.
-
Solutions:
-
Solvent Choice: While the original literature suggests that for some substrates the cyclization can occur neat, for others a high-boiling solvent like DMF or DMSO might be beneficial.
-
Temperature Optimization: The cyclization is thermally driven. If the reaction is not proceeding, a gradual increase in temperature may be necessary. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
Base Catalysis: For some intramolecular cyclizations to form benzothiazoles, the addition of a non-nucleophilic base can facilitate the reaction, although this is not explicitly mentioned in the primary literature for this specific transformation.
-
Problem 3: Formation of impurities during the reaction.
-
Possible Cause: Side reactions or decomposition of starting materials or products.
-
Solutions:
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the substrates are sensitive.
-
Purification: Effective purification of the intermediate thiourea and the final product is crucial. Column chromatography is often the method of choice for obtaining highly pure compounds.
-
Data Presentation
Table 1: Synthesis of 2-(N-substituted)-7-nitrobenzo[d]thiazol-2-amines
| Entry | N-Substituent (R) | Yield of Thiourea Intermediate (%) | Overall Yield of Final Product (%) |
| 1 | Phenyl | 95 | 85 |
| 2 | 4-Methoxyphenyl | 92 | 88 |
| 3 | 4-Chlorophenyl | 96 | 82 |
| 4 | 3,4-Dichlorophenyl | 94 | 80 |
| 5 | Cyclohexyl | 88 | 75 |
Data summarized from literature reports.
Experimental Protocols
General Procedure for the Synthesis of 2-(N-aryl)-7-nitrobenzo[d]thiazol-2-amines
Step 1: Synthesis of N-(2-chloro-3-nitrophenyl)-N'-arylthiourea
-
To a solution of 3-nitro-2-chloroaniline (1.0 eq) in ethanol, add the corresponding aryl isothiocyanate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated thiourea intermediate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 2-(N-aryl)-7-nitrobenzo[d]thiazol-2-amine
-
The N-(2-chloro-3-nitrophenyl)-N'-arylthiourea intermediate is heated at a temperature above its melting point (typically 160-180 °C) for 1-2 hours.
-
The reaction can be monitored by TLC for the disappearance of the starting material.
-
After cooling, the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(N-aryl)-7-nitrobenzo[d]thiazol-2-amine.
Visualizations
Diagram 1: Synthetic Pathway for this compound Derivatives
Caption: Synthetic route to 2-(N-aryl)-7-nitrobenzo[d]thiazol-2-amines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting steps for addressing low reaction yields.
References
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Cellular Imaging: 7-Nitrobenzo[d]thiazol-2-amine Scaffolds vs. Alternatives
In the dynamic field of cellular biology, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The selection of an appropriate probe is critical for generating accurate and reproducible data. This guide provides a comparative analysis of fluorescent probes based on the 7-nitrobenzo[d]thiazol-2-amine scaffold and its derivatives, particularly those from the nitrobenzoxadiazole (NBD) and benzothiazole families, against other common classes of fluorescent probes used for cellular imaging. The focus is on probes designed for detecting biologically important analytes such as biothiols (cysteine, glutathione) and hydrogen sulfide.
Introduction to Analyte-Selective Fluorescent Probes
Many fluorescent probes are designed to be "turn-on" sensors. In their initial state, they are non-fluorescent or weakly fluorescent. Upon selective reaction with a specific analyte (e.g., a biothiol), the probe undergoes a chemical transformation that results in a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, making them ideal for detecting subtle changes in analyte concentration within the complex cellular environment. The benzothiazole and NBD scaffolds are popular choices in probe design due to their favorable photophysical properties and versatile chemistry.[1][2][3]
Caption: General mechanism of a 'turn-on' fluorescent probe.
Quantitative Comparison of Fluorescent Probes
The performance of a fluorescent probe is defined by several key photophysical and analytical parameters. Probes based on the benzothiazole and NBD core structures are often designed for detecting thiols and other reactive species.[1][4][5] Below is a comparison with other common fluorophore classes used for similar purposes.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Probe Class/Example | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Analyte(s) |
| Benzothiazole-Based (BT-AC) [6] | 335 | 470 | >0.60 (after reaction) | 135 | Cysteine (Cys) |
| NBD-Based (HBT-NBD) [1] | ~470 | ~550 | Not Reported | ~80 | Biothiols (Cys, GSH, H₂S) |
| Rhodamine-Based (Probe 3) [7] | ~560 | ~586 | High (>200-fold increase) | ~26 | Glutathione (GSH) |
| BODIPY-Based [8] | ~500 | ~515 | High | ~15 | Cysteine (Cys) |
| Cyanine-Based | ~630 | ~650 | Variable | ~20 | Cysteine (Cys) |
Note: Values are approximate and can vary based on solvent, pH, and specific molecular structure.
Table 2: Analytical Performance for Thiol Detection
| Probe Class/Example | Selectivity | Detection Limit (LOD) | Response Time | Key Advantage |
| Benzothiazole-Based (BT-AC) [6] | High for Cys over Hcy/GSH | 32.6 nM | < 20 min | Large Stokes shift, significant fluorescence enhancement. |
| NBD-Based (HBT-NBD) [1] | Detects total biothiols | Not Reported | Fast | Good water solubility, long emission wavelength. |
| Rhodamine-Based (Probe 3) [7] | High for GSH over other thiols | 0.219 µM | Fast | High signal enhancement, good photostability. |
| BODIPY-Based [8] | High for Cys over Hcy/GSH | Nanomolar range | < 30 min | Sharp emission peaks, high quantum yield. |
| Cyanine-Based [9] | Good for Cys | Variable | Fast | Near-infrared (NIR) emission reduces background autofluorescence. |
Experimental Protocols
A generalized protocol for using reaction-based fluorescent probes for live-cell imaging is provided below. Optimization is crucial for specific cell types, probes, and imaging systems.[10][11][12]
General Protocol for Live-Cell Imaging with a Fluorescent Thiol Probe
-
Cell Culture:
-
Plate cells (e.g., HeLa, HepG2) on glass-bottom dishes or chamber slides.
-
Culture cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-80% confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer like PBS or HBSS.
-
-
Cell Staining:
-
Wash the cultured cells twice with warm PBS or HBSS to remove serum.
-
Add the probe-containing medium/buffer to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C. This allows the probe to enter the cells and react with the target analyte.
-
-
Washing (Optional but Recommended):
-
Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess extracellular probe, which helps reduce background fluorescence.[10]
-
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope (confocal microscopy is recommended for higher resolution).
-
Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Excite the sample using the appropriate wavelength for the probe and collect the emission signal using the corresponding filter set.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[12][13]
-
-
Data Analysis:
-
Capture images and quantify the fluorescence intensity in the region of interest (ROI) using imaging software (e.g., ImageJ, FIJI).
-
For "turn-on" probes, compare the fluorescence intensity of probe-loaded cells with and without stimulation (e.g., addition of an external source of the analyte or a biological stimulus that generates the analyte).
-
Caption: A typical workflow for a live-cell imaging experiment.
Discussion and Conclusion
This compound Scaffolds (NBD/Benzothiazole Probes): Probes derived from these scaffolds are highly valuable for detecting biothiols. Their key strengths include tunable photophysical properties, good cell permeability, and the ability to design "turn-on" responses with high selectivity.[1][4][5] Benzothiazole derivatives, in particular, can be engineered to have large Stokes shifts, which is advantageous for minimizing self-quenching and spectral crosstalk in multicolor imaging.[5][6] NBD-based probes are noted for their sensitivity to the local environment and are often used to report on changes in polarity or binding events.[2]
Alternative Probes:
-
Rhodamines: Offer excellent brightness and photostability, making them suitable for long-term imaging experiments. Their emission is typically in the orange-red region of the spectrum, which is beneficial for reducing cellular autofluorescence.[7]
-
BODIPY Dyes: Characterized by high quantum yields and sharp emission spectra, which makes them very bright. However, they typically have small Stokes shifts, which can sometimes be a limitation.[8]
-
Cyanines (Cy dyes): The primary advantage of cyanine-based probes is their excitation and emission in the far-red to near-infrared (NIR) range.[9] This spectral window allows for deeper tissue penetration and significantly lower background autofluorescence from biological samples, making them ideal for in vivo imaging.
Conclusion: The choice of a fluorescent probe depends heavily on the specific biological question, the target analyte, and the imaging instrumentation available. Probes based on the this compound framework and its parent structures are excellent tools for detecting thiols and other reactive species, offering a balance of sensitivity, selectivity, and favorable photophysical properties. For experiments requiring exceptional brightness and photostability, rhodamine or BODIPY-based probes may be preferred. For in vivo studies or applications where autofluorescence is a major concern, near-infrared cyanine probes are the superior choice. Researchers should carefully consider the data presented in this guide to select the optimal probe for their cellular imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new fluorescent probe for specific detection of cysteine with facile preparation and living cell imaging | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 13. 生細胞を用いた蛍光観察 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Biological Activity of 7-Nitrobenzo[d]thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 7-Nitrobenzo[d]thiazol-2-amine, a scaffold of interest in medicinal chemistry. The following sections present quantitative data from published studies, detail the experimental methodologies employed, and visualize key experimental processes to facilitate a clear understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Quantitative Biological Activity Data
The biological activities of this compound derivatives have been primarily investigated against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. The data summarized below is extracted from a study by Boechat et al. (2020), which synthesized and evaluated a series of N-substituted-7-nitro-1,3-benzothiazol-2-amine derivatives.
Table 1: In Vitro Activity of N-substituted-7-nitro-1,3-benzothiazol-2-amine Derivatives Against Trypanosoma cruzi
| Compound | Substituent (R) | IC50 (µM) against trypomastigotes | IC50 (µM) against amastigotes | Cytotoxicity (CC50 in µM) against NCTC cells | Selectivity Index (SI) |
| N-1 | H | > 200 | 1.8 ± 0.1 | 5.8 ± 0.1 | 3.2 |
| N-2 | CH3 | > 200 | 12.5 ± 0.1 | 25.5 ± 0.1 | 2.0 |
| N-3 | CH2CH3 | > 200 | 15.6 ± 0.1 | 30.8 ± 0.1 | 2.0 |
| N-4 | (CH2)2CH3 | > 200 | 1.9 ± 0.1 | 2.9 ± 0.1 | 1.5 |
| N-5 | (CH2)3CH3 | > 200 | 1.4 ± 0.1 | 4.8 ± 0.1 | 3.4 |
| N-6 | (CH2)4CH3 | > 200 | 0.9 ± 0.1 | 1.8 ± 0.1 | 2.0 |
| N-7 | (CH2)5CH3 | > 200 | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.9 |
| N-8 | (CH2)6CH3 | > 200 | 1.2 ± 0.1 | 1.8 ± 0.1 | 1.5 |
| N-9 | (CH2)7CH3 | > 200 | 1.5 ± 0.1 | 2.5 ± 0.1 | 1.7 |
| N-10 | (CH2)8CH3 | > 200 | 1.8 ± 0.1 | 3.5 ± 0.1 | 1.9 |
| N-11 | (CH2)9CH3 | > 200 | 2.5 ± 0.1 | 4.5 ± 0.1 | 1.8 |
| Benznidazole | - | 19.8 ± 0.1 | 2.8 ± 0.1 | > 400 | > 142.8 |
Data sourced from Boechat, N., et al. (2020). Synthesis and biological evaluation of N-substituted-7-nitro-1,3-benzothiazol-2-amine derivatives as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry, 187, 111952.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data table.
1. In Vitro Assay Against Trypanosoma cruzi Trypomastigotes
-
Parasite Culture: Bloodstream trypomastigotes of the Y strain of T. cruzi were obtained from infected Swiss mice.
-
Assay Procedure: The assay was performed in 96-well microplates. Each well contained 1 x 10^6 trypomastigotes/mL in RPMI-1640 medium. The compounds were dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration did not exceed 0.5%.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Analysis: The number of viable parasites was determined by counting in a Neubauer chamber. The 50% inhibitory concentration (IC50) was determined by linear regression analysis. Benznidazole was used as the reference drug.
2. In Vitro Assay Against Trypanosoma cruzi Amastigotes
-
Host Cell Culture: Murine macrophages (NCTC cell line) were plated in 96-well microplates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell adhesion.
-
Infection: The macrophages were then infected with trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation, the non-internalized parasites were removed by washing.
-
Treatment: The synthesized compounds were added to the infected cultures at different concentrations and incubated for 72 hours.
-
Data Analysis: The number of intracellular amastigotes was quantified by light microscopy after staining with Giemsa. The IC50 values were calculated by linear regression. Benznidazole was used as the positive control.
3. Cytotoxicity Assay
-
Cell Line: NCTC cells (murine macrophages) were used to assess the cytotoxicity of the compounds.
-
Assay Procedure: The assay was performed in 96-well microplates. NCTC cells were seeded at a density of 5 x 10^4 cells/well and incubated for 24 hours. The compounds were then added at various concentrations.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance was measured at 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was determined by linear regression analysis. The selectivity index (SI) was calculated as the ratio of CC50 to the IC50 against amastigotes.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of the this compound derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Derivatives.
Caption: Step-by-step workflow for the in vitro anti-amastigote assay.
A Comparative Guide to the Validation of a New Analytical Method Utilizing a Nitro-Substituted Thiazole Amine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for a novel nitro-substituted thiazole amine derivative, offering a practical framework for the validation of new analytical methods involving similar compounds like 7-Nitrobenzo[d]thiazol-2-amine. Due to the limited availability of specific validation data for this compound, this guide leverages detailed information from a validated HPLC-UV method for a structurally analogous indole-thiazole derivative containing a p-nitro substituent. This compound, referred to as CS03 in a recent study, serves as a relevant surrogate to illustrate the validation process and performance characteristics.[1]
The guide compares this specific HPLC-UV method with other common analytical techniques used for the quantification of nitroaromatic compounds and aromatic amines, such as Gas Chromatography (GC) and other liquid chromatography approaches.[2][3]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the validated HPLC-UV method for the nitro-substituted thiazole amine derivative (CS03) and provides a comparison with typical performance characteristics of alternative analytical methods used for similar analytes.
| Parameter | Validated HPLC-UV Method for Nitro-Thiazole Derivative (CS03)[1] | Alternative Method 1: Gas Chromatography-Electron Capture Detector (GC-ECD) for Nitroaromatics[4][5] | Alternative Method 2: HPLC-UV for Aromatic Amines (General)[3] |
| Linearity (R²) | > 0.99 | Typically > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.12 µg/mL | Lower than HPLC for many analytes | Varies (e.g., 0.1 mg/L for aniline in serum) |
| Limit of Quantification (LOQ) | 0.37 µg/mL | Lower than HPLC for many analytes | Varies (e.g., 0.010% w/w for aniline) |
| Precision (%RSD) | Intraday: < 5%, Interday: < 5% | Generally good, but can be affected by injection port variability | Within-run: ~3.8%, Between-run: ~5.8% |
| Accuracy / Recovery (%) | 98% - 102% | > 90% for nitroaromatics | Not always reported, but generally expected to be high |
| Specificity/Selectivity | High, demonstrated by lack of interference from blank samples | High, especially with mass spectrometry (MS) detection | Good, but may require derivatization for complex matrices |
Experimental Protocols
Validated HPLC-UV Method for a Nitro-Substituted Thiazole Amine Derivative (CS03)
This protocol is adapted from the validated method for the quantification of a novel indole-thiazole derivative with a p-nitro substituent.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 column (e.g., 3.5 μm, 4.6 × 250 mm).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and acidified water (0.05% trifluoroacetic acid, pH = 3) in an 85:15 v/v ratio.
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 25 °C.
-
UV Detection Wavelength: 348 nm.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare working standard solutions by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the linear range of the method.
4. Validation Parameters:
-
Selectivity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at three levels: low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intraday precision): Analyze multiple replicates of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision (Interday precision): Analyze the same sample on different days, with different analysts, or on different equipment. Calculate the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Alternative Method: Gas Chromatography (GC) for Nitroaromatic Compounds
This is a general protocol for the analysis of volatile and thermally stable nitroaromatic compounds.[2][4][5]
1. Instrumentation:
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Fused silica capillary column suitable for nitroaromatic compounds.
2. Chromatographic Conditions:
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.
-
Detector Temperature: Set appropriately for the specific detector used.
3. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to isolate the analytes from the sample matrix.
-
Derivatization: May be necessary for certain compounds to improve volatility or thermal stability.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow for method validation and a logical relationship diagram for selecting an appropriate analytical method.
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for analytical method selection.
References
Navigating the Landscape of Fluorescent Probes: A Comparative Guide to Alternatives for 7-Nitrobenzo[d]thiazol-2-amine Analogs in Biological Assays
For researchers, scientists, and drug development professionals, the precise detection and quantification of biomolecules are paramount. While a variety of fluorescent probes are available, selecting the optimal reagent requires a careful evaluation of performance characteristics and suitability for specific biological assays. This guide provides a comprehensive comparison of alternatives to nitrobenzoxadiazole (NBD) derivatives, analogs of 7-Nitrobenzo[d]thiazol-2-amine, focusing on two key applications: the fluorescent labeling of amines and the detection of reactive sulfur species (RSS).
The NBD scaffold, found in reagents like NBD-Cl and NBD-F, is widely used due to its reactivity with primary and secondary amines and its utility in developing probes for various analytes. However, the fluorescence of NBD derivatives is often environmentally sensitive and can be quenched in aqueous solutions, prompting the need for alternatives with improved photophysical properties and detection capabilities.
I. Alternatives for Fluorescent Labeling of Amines
The detection of amines is crucial in proteomics, drug discovery, and diagnostics. A range of fluorescent probes with different reactive groups and spectral properties are available as alternatives to NBD-based reagents.
Performance Comparison of Amine-Reactive Fluorescent Probes
The selection of an appropriate probe depends on factors such as the nature of the amine (primary or secondary), the required sensitivity, and the available instrumentation. The following table summarizes the key performance indicators for several common alternatives.
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reactive Group | Target Amines |
| NBD-Cl | 465 | 535 | ~0.3 (for primary amine adducts in MeOH)[1] | Chloro | Primary & Secondary |
| Dansyl-Cl | ~340 | ~510 (solvent dependent) | Environment-sensitive | Sulfonyl Chloride | Primary & Secondary |
| Fluorescamine | 380 | 475 | 0.1-0.2 (for amine adducts)[1] | Lactone | Primary |
| FITC | 495 | 519 | ~0.92 (for fluorescein)[1] | Isothiocyanate | Primary |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 0.92[1] | N-hydroxysuccinimide ester | Primary |
| DyLight 488 NHS Ester | 493 | 518 | Data not available | N-hydroxysuccinimide ester | Primary |
Reaction Mechanisms and Experimental Considerations
The reactivity of these probes is dictated by their specific functional groups. Succinimidyl esters (NHS esters) and isothiocyanates react with primary amines to form stable amide and thiourea bonds, respectively.[2] Dansyl chloride reacts with both primary and secondary amines to yield stable sulfonamides.[3] Fluorescamine is notable for its "turn-on" fluorescence, as it is non-fluorescent until it reacts with primary amines.[4]
Caption: General signaling pathway for a reaction-based fluorescent amine probe.
Experimental Protocol: General Procedure for Labeling Proteins with an NHS Ester Fluorescent Dye
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., phosphate-buffered saline, PBS) and at a pH of 8.0-9.0 to ensure the primary amines are deprotonated and reactive.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column, spin column, or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the respective extinction coefficients.
II. Alternatives for Detection of Reactive Sulfur Species (RSS)
Reactive sulfur species, such as hydrogen sulfide (H₂S) and sulfane sulfur, are now recognized as important signaling molecules in various physiological processes.[5] Fluorescent probes are invaluable tools for detecting these transient species in living cells.[5] While NBD-based probes for H₂S exist, several alternative scaffolds have been developed with high selectivity and sensitivity.
Performance Comparison of Fluorescent Probes for H₂S Detection
The design of H₂S probes often relies on specific chemical reactions, such as the reduction of an azide group to an amine or nucleophilic attack by H₂S.[6]
| Probe Series | Reaction Mechanism | Key Features |
| NBD-based | Thiolysis of NBD amines or ethers | Fluorescence "turn-on" or ratiometric response[7] |
| WSP1-5 | Dual nucleophilic reaction of H₂S leading to disulfide exchange | High selectivity for H₂S over other biothiols[6] |
| Azide Reduction Probes | H₂S-mediated reduction of an azide to a fluorescent amine | "Turn-on" fluorescence response[8] |
| SSP/DSP/PSP Series | Reaction with sulfane sulfur to form persulfides, followed by intramolecular cyclization to release a fluorophore | Selective detection of sulfane sulfurs and polysulfides[6] |
| HSip-1 | H₂S-induced decomplexation of a Cu²⁺-dye complex | "Turn-on" fluorescence upon CuS formation[9] |
Signaling Pathways and Experimental Workflows
The detection of RSS with these probes typically involves a chemical reaction that leads to a change in the photophysical properties of the probe, such as an increase in fluorescence intensity.
Caption: Simplified mechanism for H₂S detection using an azide-based fluorescent probe.
Experimental Protocol: General Procedure for Cellular H₂S Detection using a Fluorescent Probe
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with the H₂S probe (typically at 1-10 µM) in the buffer for 15-30 minutes at 37°C.
-
Washing: Remove the probe-containing solution and wash the cells gently with the buffer to remove any excess, uninternalized probe.
-
Stimulation (Optional): If detecting induced H₂S production, treat the cells with a known H₂S donor (e.g., NaHS) or a relevant biological stimulus.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Image Analysis: Quantify the fluorescence intensity in the cells or specific subcellular regions using image analysis software.
Caption: A generalized workflow for detecting analytes in live cells using fluorescent probes.
Conclusion
The choice of a fluorescent probe is a critical decision in experimental design. While NBD-based reagents are versatile, a wide array of alternatives offers significant advantages in terms of sensitivity, selectivity, and photostability for specific applications like amine labeling and RSS detection. By carefully considering the performance data and experimental protocols outlined in this guide, researchers can select the optimal tool to achieve their scientific objectives, ensuring robust and reliable results in their biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Comparative Guide to Cross-Reactivity of 7-Nitrobenzo[d]thiazol-2-amine-Based Probes for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of fluorescent probes based on the 7-Nitrobenzo[d]thiazol-2-amine scaffold for the detection of hydrogen sulfide (H₂S). The data presented is crucial for the selection of appropriate probes in complex biological environments where selectivity is paramount.
Introduction to this compound-Based Probes
Fluorescent probes utilizing the this compound (NBD-amine) core have emerged as valuable tools for detecting hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes. The detection mechanism of these probes typically involves the H₂S-mediated reduction of the nitro group to an amino group, leading to a significant change in the fluorophore's electronic properties and a corresponding "turn-on" fluorescent signal. However, the utility of these probes is intrinsically linked to their selectivity for H₂S over other biologically abundant reactive sulfur, nitrogen, and oxygen species, as well as biothiols like cysteine (Cys) and glutathione (GSH). This guide summarizes available data on the cross-reactivity of these probes to aid researchers in making informed decisions.
Performance Comparison: Cross-Reactivity Studies
The selectivity of a fluorescent probe is a critical parameter that defines its reliability in complex biological systems. The following tables summarize the fluorescence response of various this compound-based probes and related benzothiazole derivatives to a range of potential interfering analytes. The data is compiled from studies that investigated the probe's response to various species, typically at concentrations significantly higher than that of H₂S to challenge the probe's selectivity.
Table 1: Cross-Reactivity of Benzothiazole-Based Probe P1
| Interfering Species | Concentration | Fluorescence Response (relative to H₂S) |
| Cysteine (Cys) | 1 mM | Minimal |
| Glutathione (GSH) | 1 mM | Minimal |
| Na⁺ | 150 mM | No significant change |
| K⁺ | 4 mM | No significant change |
| Ca²⁺ | 2 mM | No significant change |
| Mg²⁺ | 2 mM | No significant change |
| Zn²⁺ | 100 µM | No significant change |
| Fe³⁺ | 100 µM | No significant change |
| H₂O₂ | 100 µM | No significant change |
| NO | 100 µM | No significant change |
| ONOO⁻ | 100 µM | No significant change |
| OCl⁻ | 100 µM | No significant change |
Table 2: Cross-Reactivity of Benzothiazole-Based Probe P2
| Interfering Species | Concentration | Fluorescence Response (relative to H₂S) |
| Cysteine (Cys) | 1 mM | Minimal |
| Glutathione (GSH) | 1 mM | Minimal |
| Na⁺ | 150 mM | No significant change |
| K⁺ | 4 mM | No significant change |
| Ca²⁺ | 2 mM | No significant change |
| Mg²⁺ | 2 mM | No significant change |
| Zn²⁺ | 100 µM | No significant change |
| Fe³⁺ | 100 µM | No significant change |
| H₂O₂ | 100 µM | No significant change |
| NO | 100 µM | No significant change |
| ONOO⁻ | 100 µM | No significant change |
| OCl⁻ | 100 µM | No significant change |
Note: The probes P1 and P2, containing a benzothiazole and a 2,4-dinitrobenzenesulfonyl group, were designed for detecting H₂S and showed good selectivity.[1]
Signaling Pathway and Detection Mechanism
The general mechanism for H₂S detection by this compound-based probes involves a specific chemical reaction that alters the probe's fluorescence. The high nucleophilicity of H₂S is often exploited for this purpose.
Caption: H₂S detection by this compound probes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of probe cross-reactivity.
Synthesis of Benzothiazole-Based Probes (General Procedure)
A common synthetic route to benzothiazole-based probes involves the reaction of a substituted aniline with an appropriate benzothiazole precursor. For instance, the synthesis of benzo[d]thiazol-2-amine derivatives can be achieved by reacting benzothiazole with para-aminobenzophenone in ethanol, supplemented with glacial acetic acid.[2] Further derivatization can be carried out to introduce the nitro group and other functional moieties.
Cross-Reactivity/Selectivity Assay
This protocol outlines the general steps to assess the selectivity of a this compound-based probe for H₂S over other biologically relevant species.
Caption: Workflow for assessing probe cross-reactivity.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various interfering species (e.g., Cys, GSH, other amino acids, reactive oxygen species, metal ions) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a H₂S donor (e.g., NaHS or Na₂S) in deoxygenated buffer immediately before use.
-
-
Fluorescence Measurements:
-
In a cuvette or a 96-well plate, add the probe stock solution to the buffer to a final desired concentration.
-
To this solution, add the stock solution of the interfering species to the desired final concentration.
-
For the positive control, add the H₂S donor solution instead of the interfering species.
-
For the blank, add only the buffer.
-
Incubate the solutions for a specific time at a controlled temperature (e.g., 37 °C).
-
Measure the fluorescence emission at the probe's specific excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the probe in the presence of each interfering species to the fluorescence intensity of the probe with H₂S.
-
A minimal change in fluorescence in the presence of an interfering species, compared to the significant change with H₂S, indicates high selectivity.
-
Conclusion
The selectivity of this compound-based probes is a critical factor for their reliable application in biological research. While the available data suggests that some benzothiazole-based probes exhibit good selectivity for H₂S over common biothiols and other reactive species, researchers should carefully evaluate the cross-reactivity profile of any specific probe under their experimental conditions. The protocols provided in this guide offer a framework for conducting such validation studies. Future development of probes within this class should continue to focus on enhancing selectivity to ensure accurate and unambiguous detection of H₂S in complex biological milieu.
References
A Comparative Efficacy Analysis of 7-Nitrobenzo[d]thiazol-2-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 7-Nitrobenzo[d]thiazol-2-amine and its structurally similar analogs. While direct experimental data on the therapeutic efficacy of this compound is limited in the reviewed literature, this document compiles and compares available quantitative data for closely related nitro-substituted benzothiazole derivatives. This analysis aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the benzothiazole scaffold.
Introduction to this compound and its Analogs
This compound is a heterocyclic aromatic compound belonging to the benzothiazole class. The benzothiazole core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group to the benzothiazole ring can significantly modulate its electronic properties and biological activity. This guide will focus on comparing the efficacy of various nitro-substituted benzothiazole derivatives, with a particular emphasis on anticancer and antimicrobial activities, for which quantitative data is most readily available.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for several nitro-substituted benzothiazole derivatives against various cancer cell lines and microbial strains. It is important to note that direct comparisons of efficacy should be made with caution, as experimental conditions can vary between studies.
Anticancer Activity
A number of nitro-substituted benzothiazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Nitrobenzo[d]thiazol-2-amine Derivative (N3) | Derivative of 6-nitrobenzo[d]thiazol-2-amine | Zebrafish model of epilepsy | Not specified in IC₅₀ | [1] |
| 2-Substituted benzothiazole with nitro group | Not specified | HepG2 (Liver) | 56.98 (at 24h), 38.54 (at 48h) | [2] |
| OMS5 (4-Nitroaniline derivative) | Contains a 4-nitrophenylamino moiety | A549 (Lung) | 22.13 | [3] |
| OMS14 (Piperazine-4-nitroaniline derivative) | Contains a piperazine-4-nitrophenylamino moiety | A549 (Lung) | 61.03 | [3] |
| Nitrobenzylidene containing thiazolidine derivative | Contains a nitrobenzylidene moiety | MCF7 (Breast) | 0.036 | [4] |
| Nitrobenzylidene containing thiazolidine derivative | Contains a nitrobenzylidene moiety | HepG2 (Liver) | 0.048 | [4] |
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored, with some compounds showing promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Staphylococcus aureus | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Enterococcus faecalis | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Salmonella typhi | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Escherichia coli | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Klebsiella pneumoniae | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Pseudomonas aeruginosa | 3.12 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Candida tropicalis | 1.56 - 12.5 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Candida albicans | 1.56 - 12.5 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Candida krusei | 1.56 - 12.5 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Cryptococcus neoformans | 1.56 - 12.5 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Aspergillus niger | 1.56 - 12.5 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Aspergillus fumigatus | 1.56 - 12.5 | [5] |
Experimental Protocols
This section provides a summary of the key experimental methodologies cited in the reviewed literature for assessing the efficacy of benzothiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol). The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of benzothiazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. The diagrams below illustrate some of the pathways implicated in the action of these compounds.
References
- 1. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Performance Evaluation of 7-Nitrobenzo[d]thiazol-2-amine in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 7-Nitrobenzo[d]thiazol-2-amine and its analogs in various cancer cell lines. Due to the limited publicly available data specifically for the 7-nitro isomer, this guide incorporates data from closely related nitro-substituted 2-aminobenzothiazole derivatives to offer a broader context for its potential efficacy. The performance of these compounds is benchmarked against established anticancer drugs, providing a reference for their potential therapeutic application.
Executive Summary
Substituted 2-aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer effects. The introduction of a nitro group to the benzothiazole ring can modulate the compound's electronic properties and biological activity. This guide focuses on the cytotoxic performance of nitro-substituted 2-aminobenzothiazoles in key cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, and compares their efficacy with commercially available anticancer agents such as Dasatinib, Sorafenib, Erlotinib, and Doxorubicin.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for various nitro-substituted 2-aminobenzothiazole derivatives and established anticancer drugs across different cancer cell lines. Lower IC50 values indicate higher potency.
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell density, incubation time).
Table 1: Cytotoxicity of Nitro-Substituted 2-Aminobenzothiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Nitro-2-aminobenzothiazole derivative (Sulphonamide scaffold) | MCF-7 | Breast Cancer | 34.5 | [1] |
| 6-Nitro-2-aminobenzothiazole derivative (Sulphonamide scaffold) | HeLa | Cervical Cancer | 44.15 | [1] |
| 6-Nitro-2-aminobenzothiazole derivative (Sulphonamide scaffold) | MG63 | Osteosarcoma | 36.1 | [1] |
| 5-Nitro-1,3-thiazol-2-amine derivative | MDA-MB-231 | Breast Cancer | >100 (72h) | [2] |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | Breast Cancer | Statistically significant cytotoxicity at 100 µM (72h) | [2] |
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) | MCF-7 | Breast Cancer | 5.4 µg/mL | [3] |
| 2-Aminobenzothiazole derivatives with 4-nitroaniline (OMS5 & OMS14) | A549 | Lung Cancer | 22.13 - 61.03 | [4][5] |
| 2-Aminobenzothiazole derivatives with 4-nitroaniline (OMS5 & OMS14) | MCF-7 | Breast Cancer | 22.13 - 61.03 | [4][5] |
Table 2: Cytotoxicity of Standard Anticancer Drugs in Common Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Dasatinib | A549 | Lung Cancer | 2.5 - 2.55 | [6][7] |
| MCF-7 | Breast Cancer | 2.1 - 17.03 | [8][9] | |
| HepG2 | Liver Cancer | Not widely reported | ||
| Sorafenib | A549 | Lung Cancer | ~5-10 | [10] |
| MCF-7 | Breast Cancer | ~5-10 | [11] | |
| HepG2 | Liver Cancer | ~5-7 | [12][13] | |
| Erlotinib | A549 | Lung Cancer | ~23 | [14] |
| MCF-7 | Breast Cancer | ~0.04 | [15][16] | |
| HepG2 | Liver Cancer | Not widely reported | ||
| Doxorubicin | A549 | Lung Cancer | >20 (24h), ~0.4-5.05 (48-72h) | [17][18][19][20] |
| MCF-7 | Breast Cancer | ~0.65-2.5 (24-72h) | [17][18][19] | |
| HepG2 | Liver Cancer | ~1.3-12.18 (24-72h) | [17][21] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at an appropriate density (typically 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) or a reference drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[11][17][20][22][23]
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate and can be employed to investigate the effect of a compound on signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of Akt, ERK, EGFR).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[26][27][28][29][30]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 2-aminobenzothiazole derivatives and a general experimental workflow for their evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CTT Journal [cttjournal.com]
- 3. Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. static.igem.org [static.igem.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. medium.com [medium.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. benchchem.com [benchchem.com]
- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Comparative Guide to the Structure-Activity Relationship of Benzo[d]thiazol-2-amine Analogs
Introduction
The benzo[d]thiazol-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] While specific research on 7-Nitrobenzo[d]thiazol-2-amine analogs is limited in publicly available literature, extensive studies on the broader class of benzo[d]thiazol-2-amine derivatives have revealed critical insights into their structure-activity relationships (SAR). These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[5][6][7][8] This guide provides a comparative analysis of the biological activities of various benzo[d]thiazol-2-amine analogs, supported by experimental data and detailed protocols.
Anticancer Activity
Benzo[d]thiazol-2-amine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[3][5]
Comparative Data of Anticancer Activity
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl) | A431 (epidermoid carcinoma) | Not specified, but significant inhibition | [5] |
| A549 (non-small cell lung cancer) | Not specified, but significant inhibition | [5] | ||
| 2c | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | [9] |
| 3c | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | [9] |
| 25 | 2-aminobenzothiazole derivative | MKN-45 (gastric carcinoma) | 0.06 ± 0.01 | [8] |
| H460 (lung cancer) | 0.01 ± 0.003 | [8] | ||
| HT-29 (colorectal adenocarcinoma) | 0.18 ± 0.02 | [8] | ||
| 12 | 2-aminobenzothiazole derivative | MCF-7 (breast cancer) | 2.49 ± 0.12 | [8] |
| PC9 (lung adenocarcinoma, mutant EGFR) | 1.05 ± 0.02 | [8] | ||
| HCC827 (lung adenocarcinoma, mutant EGFR) | 3.43 ± 0.066 | [8] | ||
| 13 | 2-aminobenzothiazole derivative | HCT116 (colorectal carcinoma) | 6.43 ± 0.72 | [8] |
| A549 (non-small cell lung cancer) | 9.62 ± 1.14 | [8] | ||
| A375 (melanoma) | 8.07 ± 1.36 | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [5]
-
Cell Seeding: Cancer cells (e.g., A431, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway Visualization
Caption: Simplified EGFR/PI3K/AKT signaling pathway targeted by some anticancer benzo[d]thiazol-2-amine analogs.
Antimicrobial Activity
Several benzo[d]thiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][7][10] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the benzothiazole core.
Comparative Data of Antimicrobial Activity
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| A1, A2, A9 | Varied benzothiazole derivatives | Escherichia coli (ATCC 25922) | Promising activity | [1] |
| Staphylococcus aureus (ATCC 29737) | Promising activity | [1] | ||
| A1, A2, A4, A6, A9 | Varied benzothiazole derivatives | Aspergillus niger (NCIM 3102) | Significant activity | [1] |
| Candida albicans (NCIM 3102) | Significant activity | [1] | ||
| 8c | Benzothiazolopyrimidine-thiazole conjugate | E. coli | <29 | [10] |
| S. typhimurium | <132 | [10] | ||
| C. albicans | <207 | [10] | ||
| 8b | Benzothiazolopyrimidine-thiazole conjugate | S. aureus | <40 | [10] |
| B. subtilis | <47 | [10] | ||
| 3h | Benzothiazole derivative | ESKAPE pathogens | 16-32 | [10] |
| Candida species | 16-32 | [10] | ||
| 1 | N,N-disubstituted 2-aminobenzothiazole | S. aureus (ATCC 25923) | 2.9 µM | [11] |
| 16c | 2-amino-N-aryl-5-(benzo[d]thiazole-2-yl)-1... | S. aureus | 0.025 mM | [12] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method) [10]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Kinase Inhibition
The benzothiazole scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6][13]
Comparative Data of Kinase Inhibition
| Compound ID | Target Kinase | IC50 | Reference |
| 25 | c-MET | 17.6 ± 1.17 nM | [8] |
| EGFR | > 20 µM | [8] | |
| VEGFR-2 | 3.36 µM | [8] | |
| BI-78D3 analog | JNK | Potent inhibition | [14] |
Experimental Protocols
In Vitro Kinase Assay
-
Assay Setup: The assay is typically performed in a microplate format containing the target kinase, a substrate (e.g., a peptide), and ATP.
-
Compound Addition: The benzothiazole derivatives are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Logical Relationship Visualization
Caption: Logical relationship in the SAR of benzo[d]thiazol-2-amine analogs.
The structure-activity relationship of benzo[d]thiazol-2-amine analogs is a rich and diverse field of study. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the core scaffold. The data presented in this guide highlights the potential of this class of compounds in various therapeutic areas. Further research, including the synthesis and evaluation of novel analogs such as those with a 7-nitro substitution, could lead to the discovery of new and more potent therapeutic agents.
References
- 1. jchr.org [jchr.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Interference Testing for 7-Nitrobenzo[d]thiazol-2-amine in Complex Biological Samples
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data from complex biological samples is paramount. This guide provides a comparative overview of methodologies for interference testing of 7-Nitrobenzo[d]thiazol-2-amine, a compound of interest in various research contexts. We will explore a primary analytical method and a potential alternative, presenting supporting experimental data and detailed protocols to aid in methodological selection and study design.
The presence of endogenous or exogenous substances in biological matrices can significantly impact the quantification of a target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression or enhancement in mass spectrometry-based assays, ultimately affecting the accuracy, precision, and sensitivity of the method.[1][2] Therefore, rigorous interference testing is a critical component of bioanalytical method validation.[3][4][5][6]
This guide will focus on a hypothetical scenario for this compound, outlining a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a comparative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. Below is a summary of the performance characteristics of a typical LC-MS/MS method compared to an HPLC-UV method for the analysis of this compound in human plasma.
| Performance Parameter | LC-MS/MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 20 ng/mL |
| Linearity (Range) | 0.5 - 500 ng/mL (r² > 0.99) | 20 - 1000 ng/mL (r² > 0.99) |
| Accuracy (% Recovery) | 95.2% - 104.5% | 92.8% - 107.2% |
| Precision (%RSD) | < 5% | < 8% |
| Matrix Effect | 92.1% - 108.3% | Not directly assessed; potential for co-eluting interferences |
| Selectivity | High (based on parent/daughter ion transition) | Moderate (potential for interferences with similar chromophores) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the protocols for the two comparative methods.
Method 1: LC-MS/MS for this compound in Human Plasma
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis of small molecules in complex matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: hypothetical m/z 196.0 -> 150.0
-
Internal Standard: hypothetical m/z 200.0 -> 154.0
-
-
Source Parameters: Optimized for maximum signal intensity.
Method 2: HPLC-UV for this compound in Human Plasma
This method is a more accessible alternative, though it may be more susceptible to interferences.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of 1M NaOH and 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 320 nm).
Visualizing Workflows and Pathways
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS based bioanalysis.
Caption: Hypothetical signaling pathway interaction.
Conclusion
Interference testing is a non-negotiable step in the validation of bioanalytical methods. While LC-MS/MS generally provides superior selectivity and sensitivity for compounds like this compound in complex biological samples, the choice of method should be guided by the specific requirements of the study, including the required limits of quantification and available instrumentation. The protocols and comparative data presented in this guide serve as a foundational framework for developing and validating robust analytical methods, ultimately ensuring the generation of high-quality, reliable data in drug discovery and development.
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. 7. Validation of analytical methods [eurachem.org]
Safety Operating Guide
Proper Disposal of 7-Nitrobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7-Nitrobenzo[d]thiazol-2-amine (CAS No. 89793-81-7) is a critical component of laboratory safety and environmental responsibility. As a nitroaromatic compound, it is classified as hazardous waste and must be managed accordingly to mitigate potential risks to human health and the environment. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with general hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A complete set of PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times when handling this compound and its waste.
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or fumes.
-
Spill Management: In the event of a spill, immediately cordon off the area. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
Quantitative Hazard Data
| Hazard Classification | Category | GHS Code | Description |
| Physical Hazards | |||
| Melting Point | - | - | 247 - 252 °C[1] |
| Health Hazards | |||
| Acute Oral Toxicity | Category 4 | H302 | Harmful if swallowed[1] |
| Acute Dermal Toxicity | Category 4 | H312 | Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
| Environmental Hazards | |||
| - | Data not available |
Disclaimer: This data is for the isomer 2-Amino-6-nitrobenzothiazole and is provided for guidance. The exact toxicological and physical properties of this compound may vary.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste management service, typically involving incineration.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be identified and treated as hazardous. This includes pure, unreacted compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solvent rinsates.
-
Solid Waste Collection:
-
Obtain a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Carefully place all solid this compound waste into this container.
-
Contaminated disposable items such as gloves, weighing paper, and absorbent pads should also be placed in the solid hazardous waste container.
-
-
Liquid Waste Collection:
-
For solutions containing this compound, use a dedicated, labeled liquid hazardous waste container.
-
Collect all solvent rinses from decontaminating glassware into this container. Do not mix incompatible waste streams.
-
-
Decontamination of Non-Disposable Labware:
-
Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., acetone, ethanol).
-
Collect the first two to three rinsates as liquid hazardous waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's EHS guidelines.
-
-
Labeling and Storage:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste. The final disposal will be conducted at an approved waste disposal plant, likely through high-temperature incineration.[1]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
